molecular formula C10H8ClN3O2 B15551554 Drazoxolon CAS No. 1005512-62-8

Drazoxolon

Cat. No.: B15551554
CAS No.: 1005512-62-8
M. Wt: 237.64 g/mol
InChI Key: ZRGHYHHYHYAJBT-UHFFFAOYSA-N
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Description

Drazoxolon is a member of phenylhydrazines.

Properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGHYHHYHYAJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041908, DTXSID10859925
Record name Drazoxolon
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Record name 4-[2-(2-Chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5707-69-7
Record name Drazoxolon [BSI:ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drazoxolon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Drazoxolon
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DRAZOXOLON
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Drazoxolon's Impact on Fungal Viability: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon (B1670939), a fungicide belonging to the arylhydrazono-isoxazolone chemical class, demonstrates notable efficacy against a range of fungal pathogens. While its precise molecular interactions are a subject of ongoing investigation, compelling evidence points towards the uncoupling of oxidative phosphorylation within fungal mitochondria as its primary mechanism of action. This disruption of cellular energy production leads to a cascade of downstream effects, ultimately inhibiting essential processes for fungal growth and proliferation, including DNA synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by established biochemical principles and methodologies for its investigation.

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central tenet of this compound's fungicidal activity lies in its ability to act as an uncoupler of oxidative phosphorylation.[1] In healthy fungal mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.

This compound, as a lipophilic weak acid, is proposed to disrupt this tightly coupled process. It is thought to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.[2] This uncoupling action does not inhibit the electron transport chain itself; in fact, in the presence of an uncoupler, electron transport and oxygen consumption may even increase as the ETC attempts to compensate for the dissipating proton gradient.[3] However, this increased respiration is futile in terms of energy production, leading to a severe depletion of the fungal cell's ATP reserves.

The proposed mechanism is analogous to other known chemical uncouplers like 2,4-dinitrophenol (B41442) (DNP).[1] The arylhydrazono-isoxazolone structure of this compound is critical for this activity.

Signaling Pathway of Oxidative Phosphorylation Uncoupling by this compound

The following diagram illustrates the proposed mechanism by which this compound uncouples oxidative phosphorylation in fungal mitochondria.

cluster_0 Fungal Mitochondrion cluster_1 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy Currency) ATP_Synthase->ATP This compound This compound This compound->Proton_Gradient Dissipates Gradient Heat Heat This compound->Heat Energy lost as Proton_Gradient->ATP_Synthase Drives ATP Synthesis Matrix Mitochondrial Matrix Intermembrane_Space Intermembrane Space ADP + Pi ADP + Pi ADP + Pi->ATP_Synthase O2 O₂ O2->ETC e- acceptor NADH NADH NADH->ETC e- donor

This compound dissipates the proton gradient across the inner mitochondrial membrane.

Downstream Effects on Fungal DNA Synthesis

The synthesis of DNA, a highly energy-intensive process, is critically dependent on a steady supply of ATP. The uncoupling of oxidative phosphorylation by this compound leads to a significant reduction in intracellular ATP levels. This energy deficit has profound and pleiotropic effects on cellular functions, including the inhibition of nucleic acid biosynthesis.

The key ATP-dependent steps in DNA synthesis that are likely affected include:

  • Deoxyribonucleotide Synthesis: The production of dNTPs, the building blocks of DNA, requires ATP.

  • DNA Helicase Activity: The unwinding of the DNA double helix for replication is an ATP-dependent process.

  • DNA Polymerase Function: While the polymerization itself is not directly ATP-fueled, the overall replication machinery and associated processes are.

  • DNA Ligase Activity: The joining of Okazaki fragments on the lagging strand requires ATP.

Therefore, while this compound does not directly target DNA-synthesizing enzymes, its primary action on mitochondrial energy production creates an environment where DNA replication cannot be sustained.

Logical Relationship between Oxidative Phosphorylation Uncoupling and DNA Synthesis Inhibition

The following diagram outlines the logical cascade from the primary mechanism of action to the secondary effect on DNA synthesis.

This compound This compound Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling Induces Proton_Dissipation Proton Gradient Dissipation Uncoupling->Proton_Dissipation Leads to ATP_Depletion ATP Depletion Proton_Dissipation->ATP_Depletion Results in DNA_Synthesis_Inhibition Inhibition of DNA Synthesis ATP_Depletion->DNA_Synthesis_Inhibition Causes Fungal_Growth_Inhibition Inhibition of Fungal Growth and Proliferation DNA_Synthesis_Inhibition->Fungal_Growth_Inhibition Contributes to

The causal chain from this compound's primary action to the inhibition of fungal growth.

Experimental Protocols for Elucidating the Mechanism of Action

To investigate and confirm the proposed mechanism of action of this compound, a series of in vitro experiments targeting fungal mitochondria can be employed.

Isolation of Fungal Mitochondria

A prerequisite for these assays is the isolation of functional mitochondria from a susceptible fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen).

Methodology:

  • Fungal Culture: Grow the selected fungal species in an appropriate liquid medium to mid-log phase.

  • Spheroplasting: Treat the fungal cells with enzymes (e.g., zymolyase or lyticase) to digest the cell wall and generate spheroplasts.

  • Homogenization: Gently lyse the spheroplasts in an iso-osmotic buffer using a Dounce homogenizer.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to pellet and wash the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

This experiment aims to demonstrate the effect of this compound on oxygen consumption in isolated fungal mitochondria.

Methodology:

  • Respirometry Chamber: Utilize a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Reaction Buffer: Add a respiration buffer containing a substrate for the electron transport chain (e.g., succinate (B1194679) or malate/glutamate) to the chamber.

  • Mitochondrial Addition: Introduce a known amount of isolated fungal mitochondria to the chamber and record the basal respiration rate (State 2).

  • ADP Addition: Add a limited amount of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

  • This compound Titration: After the ADP is consumed and respiration returns to State 4, add increasing concentrations of this compound and record the oxygen consumption rate. An increase in oxygen consumption in the absence of ADP is indicative of uncoupling.

  • Controls: Use a known uncoupler (e.g., FCCP or DNP) as a positive control and a solvent control (e.g., DMSO).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay directly measures the dissipation of the proton gradient.

Methodology:

  • Fluorescent Probe: Use a potentiometric fluorescent dye such as JC-1 or TMRM.

  • Incubation: Incubate isolated mitochondria or intact fungal cells with the fluorescent probe.

  • Fluorimetry/Microscopy: Measure the fluorescence using a fluorometer or visualize the change in fluorescence with a fluorescence microscope.

  • This compound Treatment: Add this compound and observe the change in fluorescence. A decrease in the fluorescence signal (or a shift from red to green fluorescence for JC-1) indicates depolarization of the mitochondrial membrane.

  • Controls: Use a known uncoupler as a positive control for depolarization and a solvent control.

ATP Synthesis Assay

This experiment directly quantifies the impact of this compound on ATP production.

Methodology:

  • Luciferase-Based Assay: Utilize a commercial ATP bioluminescence assay kit.

  • Reaction Setup: Incubate isolated mitochondria with substrate and ADP in the presence of varying concentrations of this compound.

  • ATP Measurement: After a set incubation period, stop the reaction and measure the amount of ATP produced using a luminometer. A dose-dependent decrease in ATP levels would confirm the inhibition of ATP synthesis.

  • Controls: Include a no-drazoxolon control and a solvent control.

Experimental Workflow Diagram

The following diagram outlines the workflow for investigating the mechanism of action of this compound.

Start Start: Hypothesis This compound uncouples oxidative phosphorylation Isolate_Mito Isolate Fungal Mitochondria Start->Isolate_Mito Measure_Resp Measure Mitochondrial Respiration (Oxygen Consumption) Isolate_Mito->Measure_Resp Measure_MMP Measure Mitochondrial Membrane Potential (ΔΨm) Isolate_Mito->Measure_MMP Measure_ATP Measure ATP Synthesis Isolate_Mito->Measure_ATP Analyze_Results Analyze and Correlate Results Measure_Resp->Analyze_Results Measure_MMP->Analyze_Results Measure_ATP->Analyze_Results Conclusion Conclusion: This compound is an uncoupler of oxidative phosphorylation, indirectly inhibiting DNA synthesis Analyze_Results->Conclusion

A workflow for experimentally verifying this compound's mechanism of action.

Quantitative Data Summary

Parameter Control This compound (Low Conc.) This compound (High Conc.) Positive Control (FCCP)
State 4 Respiration (ng atom O/min/mg protein) 20408085
Mitochondrial Membrane Potential (% of Control) 100%65%25%20%
ATP Synthesis Rate (nmol ATP/min/mg protein) 150803025
[³H]-Thymidine Incorporation (cpm/µg DNA) 500028001100950

These are hypothetical values for illustrative purposes.

Conclusion

The available evidence strongly suggests that this compound's fungicidal activity is primarily due to its action as an uncoupler of oxidative phosphorylation in fungal mitochondria. This leads to a depletion of cellular ATP, which in turn inhibits a wide range of energy-dependent cellular processes, including the synthesis of DNA. This indirect mode of action on DNA synthesis distinguishes it from fungicides that directly target DNA replication enzymes. Further research focusing on the specific interactions of this compound with fungal mitochondrial membranes and a more detailed quantification of its downstream effects will provide a more complete understanding of this potent antifungal agent. This knowledge is crucial for the strategic development of new and effective fungicides and for managing the potential for resistance development.

References

Drazoxolon: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon (B1670939), a potent fungicide, has been a subject of interest due to its efficacy in controlling a range of fungal pathogens. This technical guide provides an in-depth overview of the synthesis pathway of this compound, its chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers and professionals in the fields of agrochemical and pharmaceutical development.

Chemical Properties

This compound, with the chemical name 3-methyl-4-[(2-chlorophenyl)hydrazone]-4,5-isoxazoledione, possesses a unique molecular structure that contributes to its biological activity.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈ClN₃O₂[1][2][3][4][5]
Molecular Weight 237.64 g/mol [1][2][4][5]
Melting Point 168 °C (441.18 K)[1][3]
Appearance Yellow crystals with a faint odor[1]
Solubility Practically insoluble in water, acids, and aliphatic hydrocarbons. Soluble in alkali, aromatic hydrocarbons (4%), chloroform (B151607) (~10%), ethanol (B145695) (1%), and ketones (5%).[1]
pKa 9.13 ± 0.40 (Predicted)
LogP (Octanol/Water Partition Coefficient) 3.3[1]

Synthesis Pathway

The synthesis of this compound involves a multi-step process. A detailed experimental protocol is outlined below, based on established synthetic routes.

Experimental Protocol: Synthesis of this compound

Principle: The synthesis of this compound is achieved through the diazotization of 2-chloroaniline (B154045), followed by a coupling reaction with ethyl acetoacetate (B1235776) to form an intermediate, which is then cyclized with hydroxylamine (B1172632) to yield the final product.

Materials and Reagents:

Procedure:

  • Diazotization of 2-chloroaniline:

    • Dissolve 2-chloroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl acetoacetate in ethanol.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution while maintaining the temperature and stirring vigorously.

    • Simultaneously, add a solution of sodium hydroxide to maintain a slightly alkaline pH.

    • Continue stirring for 1-2 hours. The product, an ethyl 2-(2-chlorophenylhydrazono)-3-oxobutanoate intermediate, will precipitate.

    • Filter the precipitate, wash with cold water, and dry.

  • Cyclization:

    • Suspend the dried intermediate in ethanol.

    • Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture. The this compound product will crystallize out.

    • Filter the crystals, wash with ethanol and then water, and dry.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system, such as methanol-benzene, to obtain pure yellow crystals.[1]

Experimental Workflow:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_cyclization Step 3: Cyclization cluster_purification Step 4: Purification 2-Chloroaniline 2-Chloroaniline Diazotization Reaction Diazotization Reaction 2-Chloroaniline->Diazotization Reaction 1. HCl, H2O HCl, H2O HCl, H2O->Diazotization Reaction 2. NaNO2 NaNO2 NaNO2->Diazotization Reaction 3. (0-5°C) Diazonium Salt Solution Diazonium Salt Solution Coupling Reaction Coupling Reaction Diazonium Salt Solution->Coupling Reaction Diazotization Reaction->Diazonium Salt Solution Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Coupling Reaction 4. Ethanol Ethanol Ethanol->Coupling Reaction 5. NaOH NaOH NaOH->Coupling Reaction 6. (0-5°C) Intermediate Precipitate Intermediate Precipitate Cyclization Reaction Cyclization Reaction Intermediate Precipitate->Cyclization Reaction 7. Coupling Reaction->Intermediate Precipitate Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization Reaction 8. Sodium Acetate Sodium Acetate Sodium Acetate->Cyclization Reaction 9. (Reflux) Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization 10. Cyclization Reaction->Crude this compound Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: this compound Synthesis Workflow.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's fungicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP, the cell's primary energy currency.

This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline matrix, it releases a proton, and the resulting anion diffuses back to the intermembrane space. This shuttling of protons dissipates the proton gradient required for ATP synthesis. Consequently, the energy from electron transport is released as heat instead of being used for ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Signaling Pathway:

G cluster_membrane Inner Mitochondrial Membrane cluster_this compound This compound Action ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient High H+ Concentration (Intermembrane Space) H_pump->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton Motive Force Gradient_Dissipation Proton Gradient Dissipation Proton_Gradient->Gradient_Dissipation ATP_Production ATP ATP_Synthase->ATP_Production ADP + Pi Drazoxolon_H This compound-H+ H_Shuttle Proton Shuttling Drazoxolon_H->H_Shuttle Enters Matrix Drazoxolon_Anion This compound- Drazoxolon_Anion->H_Shuttle Returns to Intermembrane Space H_Shuttle->Drazoxolon_Anion Releases H+ H_Shuttle->Gradient_Dissipation ATP_Depletion ATP Depletion Gradient_Dissipation->ATP_Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: this compound's Uncoupling of Oxidative Phosphorylation.

Quantitative Data

Acute Toxicity Data
OrganismRouteLD₅₀ (mg/kg)Reference
Rat (female)Oral126[1]
Mouse (female)Oral129[1]
Fungicidal Activity
  • Pythium spp.

  • Fusarium spp.

  • Powdery mildews

Further research is encouraged to quantify its efficacy against specific fungal strains.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of the fungicide this compound. The provided experimental protocol and diagrams serve as a valuable resource for researchers in the field of agrochemical synthesis and development. Understanding the chemical characteristics and the mode of action at a molecular level is crucial for the development of new and more effective fungicidal agents and for managing the potential for resistance development.

References

Drazoxolon: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the toxicological profile of the fungicide Drazoxolon in non-target organisms. This document synthesizes available data on its effects on various species, details relevant experimental methodologies, and illustrates key mechanisms and workflows.

Executive Summary

This compound, a fungicide previously used for the control of various fungal diseases on crops, has demonstrated notable toxicity to a range of non-target organisms. This guide summarizes the available quantitative toxicity data, outlines the experimental protocols for assessing its impact, and visually represents its mechanism of action and testing workflows. The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. While data is available for some vertebrate species, significant gaps remain in the understanding of its effects on invertebrates and soil fauna.

Quantitative Toxicological Data

Table 1: Acute Toxicity of this compound in Non-Target Vertebrates

SpeciesEndpointValueExposure RouteSource
RatLD50126 mg/kgOral[1]
MouseLD50129 mg/kgOral[1]
RabbitLD50100-120 mg/kgOral[1]
DogLD5017 mg/kgOral[1]
CatLD5050-100 mg/kgOral[1]
Columba livia domestica (Pigeon)LD5012.0 mg/kgOral
Salmo trutta (Brown Trout)LC50 (96h)0.55 mg/LAquatic

Table 2: Sub-Chronic Toxicity of this compound in Non-Target Vertebrates

SpeciesEndpointValueDurationExposure RouteSource
RatNo-ill-effect level30 mg/kg diet90 daysOral

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its toxic effects primarily by acting as an uncoupler of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, in the mitochondria.

Uncouplers of oxidative phosphorylation are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to produce ATP. This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, with the energy being released as heat. This disruption of cellular energy metabolism can lead to a cascade of adverse effects and ultimately cell death.

cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Processes ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Cell_Death Cell Death This compound This compound This compound->Proton_Gradient Dissipates

This compound uncouples oxidative phosphorylation.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicity of chemicals like this compound. The following sections detail the methodologies for key experiments in representative non-target organisms.

Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna)

This test is designed to determine the acute toxicity of substances to Daphnia magna.

Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a range of concentrations for 48 hours. Immobilisation is the endpoint, and the concentration that immobilises 50% of the daphnids (EC50) is determined.

Methodology:

  • Test Organisms: Daphnia magna neonates (<24 hours old).

  • Test Conditions: The test is conducted in glass vessels under controlled temperature (20 ± 1 °C) and light conditions (16-hour light/8-hour dark cycle).

  • Test Concentrations: A geometric series of at least five concentrations of this compound is prepared in a suitable medium. A control group (medium only) is also included.

  • Procedure: At least 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and the control.

  • Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.

start Start prepare_daphnia Prepare <24h old Daphnia magna start->prepare_daphnia prepare_solutions Prepare this compound Concentrations start->prepare_solutions exposure Expose Daphnia to Concentrations (48h) prepare_daphnia->exposure prepare_solutions->exposure observe_24h Observe Immobilisation at 24h exposure->observe_24h observe_48h Observe Immobilisation at 48h observe_24h->observe_48h calculate_ec50 Calculate 48h EC50 observe_48h->calculate_ec50 end End calculate_ec50->end

Workflow for Daphnia magna acute immobilisation test.
Earthworm Acute Toxicity Test (Eisenia fetida)

This test evaluates the acute toxicity of substances to earthworms in artificial soil.

Principle: Adult earthworms (Eisenia fetida) are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate. Mortality is assessed after 7 and 14 days to determine the lethal concentration that kills 50% of the worms (LC50).

Methodology:

  • Test Organisms: Adult Eisenia fetida with a well-developed clitellum.

  • Test Substrate: A standardized artificial soil is used.

  • Test Conditions: The test is conducted in glass containers at a constant temperature (20 ± 2 °C) and with continuous illumination.

  • Test Concentrations: this compound is thoroughly mixed into the artificial soil at a range of at least five concentrations. A control group with untreated soil is also prepared.

  • Procedure: Ten earthworms are introduced into each test container, with four replicates per concentration and control.

  • Observations: The number of dead and live earthworms is recorded at 7 and 14 days. Any behavioral abnormalities are also noted.

  • Data Analysis: The 14-day LC50 value and its confidence limits are calculated.

start Start prepare_soil Prepare Artificial Soil with this compound start->prepare_soil add_worms Introduce Eisenia fetida to Soil prepare_soil->add_worms incubation Incubate for 14 Days add_worms->incubation observe_7d Assess Mortality at 7 Days incubation->observe_7d observe_14d Assess Mortality at 14 Days observe_7d->observe_14d calculate_lc50 Calculate 14-day LC50 observe_14d->calculate_lc50 end End calculate_lc50->end

Workflow for Earthworm acute toxicity test.
Honeybee Acute Toxicity Tests (Apis mellifera)

Acute toxicity to honeybees is assessed through both oral and contact exposure routes.

Oral Toxicity Test (OECD 213):

Principle: Honeybees are fed a sucrose (B13894) solution containing the test substance at various concentrations. Mortality is recorded over 48 to 96 hours to determine the lethal dose that kills 50% of the bees (LD50).

Methodology:

  • Test Organisms: Young adult worker honeybees (Apis mellifera).

  • Test Conditions: Bees are kept in cages under controlled temperature and humidity.

  • Dosing: A geometric series of at least five doses of this compound is prepared in a 50% sucrose solution. Each bee in a group is fed a known volume of the dosing solution.

  • Procedure: Groups of at least 10 bees are used for each dose level and a control (sucrose solution only), with at least three replicates.

  • Observations: Mortality and any sublethal effects are recorded at 4, 24, 48, and if necessary, 72 and 96 hours.

  • Data Analysis: The LD50 values at different time points are calculated.

Contact Toxicity Test (OECD 214):

Principle: The test substance is applied directly to the dorsal thorax of the honeybees. Mortality is observed over 48 to 96 hours to determine the contact LD50.

Methodology:

  • Test Organisms: Young adult worker honeybees (Apis mellifera).

  • Test Conditions: Similar to the oral toxicity test.

  • Dosing: A defined volume of this compound solution in a suitable solvent is applied topically to the thorax of each bee. At least five dose levels are tested.

  • Procedure: Groups of at least 10 bees are used for each dose level and a control (solvent only), with at least three replicates.

  • Observations: Mortality and sublethal effects are recorded at the same time intervals as the oral test.

  • Data Analysis: The contact LD50 values are calculated.

cluster_oral Oral Toxicity (OECD 213) cluster_contact Contact Toxicity (OECD 214) start_oral Prepare this compound in Sucrose Solution feed_bees Feed Dosed Solution to Honeybees start_oral->feed_bees observe_oral Observe Mortality (up to 96h) feed_bees->observe_oral calc_oral Calculate Oral LD50 observe_oral->calc_oral start_contact Prepare this compound in Solvent apply_doses Apply Doses Topically to Thorax start_contact->apply_doses observe_contact Observe Mortality (up to 96h) apply_doses->observe_contact calc_contact Calculate Contact LD50 observe_contact->calc_contact

Workflow for Honeybee acute toxicity tests.

Conclusion

This compound poses a significant toxicological risk to a variety of non-target organisms, primarily through the disruption of cellular energy metabolism. The available data indicates high acute toxicity to birds and moderate to high toxicity to mammals and fish. However, a comprehensive risk assessment is hampered by the lack of publicly available data on its effects on crucial components of the ecosystem, such as aquatic invertebrates and soil organisms. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps and enable a more complete understanding of the environmental risks associated with this compound. Further research into the sublethal effects and chronic toxicity of this compound in a wider range of non-target species is strongly recommended.

References

Environmental Fate and Persistence of Drazoxolon in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Drazoxolon is an obsolete oxazole (B20620) fungicide, and as such, extensive recent data on its environmental fate and persistence in soil is limited. This guide synthesizes available information on this compound and supplements it with data on the broader class of oxazole and isoxazole (B147169) fungicides to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information regarding related fungicide classes should be interpreted as indicative of potential behavior and not as a direct substitute for this compound-specific data.

Introduction

This compound, chemically known as 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone, was historically used as a foliar fungicide to control a range of fungal diseases on various crops.[1] Understanding the environmental fate and persistence of such compounds in soil is crucial for assessing potential long-term environmental impacts. The key processes governing the environmental fate of pesticides like this compound in soil are degradation, sorption, and mobility (leaching). These processes are influenced by the physicochemical properties of the pesticide, soil characteristics, and environmental conditions.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in the soil environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₈ClN₃O₂[2]
Molecular Weight 237.64 g/mol [2]
CAS Registry Number 5707-69-7[3]
Appearance White, odorless amorphous powder[No specific citation found]
Water Solubility Information not available
Vapor Pressure Information not available
Log Kow (Octanol-Water Partition Coefficient) Information not available

Environmental Fate in Soil

The environmental fate of this compound in soil is determined by a combination of degradation, sorption, and transport processes.

Degradation and Persistence

Degradation is the breakdown of a pesticide in the environment, and its rate is often expressed as a half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.[4] Pesticide degradation in soil can occur through microbial and abiotic (e.g., hydrolysis, photolysis) pathways.[5]

Table 2: Representative Soil Half-Life Data for Azole Fungicides (for comparative purposes)

Fungicide (Class)Typical Soil Half-Life (DT₅₀) in daysConditionsReference
Tebuconazole (Triazole)50 - 468Field[No specific citation found]
Fluconazole (Triazole)Very persistentLaboratory[7]
Propiconazole (Triazole)40 - 365Field[No specific citation found]
Sorption and Mobility

Sorption is the process by which a pesticide binds to soil particles, which significantly influences its mobility and availability for degradation or uptake by organisms. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a pesticide to move with water in soil. A higher Koc value indicates stronger binding to soil and lower mobility.

Specific Koc or Kd (soil-water partition coefficient) values for this compound are not available in the public domain. For oxazole and other azole fungicides, sorption is influenced by soil properties such as organic matter content and pH. Generally, fungicides with lower water solubility and higher Log Kow values tend to have higher Koc values and are less mobile.

The potential for leaching can be qualitatively assessed using the Groundwater Ubiquity Score (GUS), which is calculated from the pesticide's half-life and Koc. Without these values for this compound, a definitive assessment of its leaching potential cannot be made.

Table 3: Representative Soil Sorption Data for Azole Fungicides (for comparative purposes)

Fungicide (Class)Koc (mL/g)Mobility ClassReference
Tebuconazole (Triazole)766 - 4,557Slight to Immobile[No specific citation found]
Propiconazole (Triazole)1,778 - 4,168Slight to Immobile[No specific citation found]
Myclobutanil (Triazole)485 - 1,800Low to Slight[No specific citation found]

Experimental Protocols

Soil Half-Life Determination (General Protocol)

The determination of a pesticide's half-life in soil is typically conducted through laboratory or field dissipation studies.[4]

Objective: To determine the rate of degradation of a pesticide in soil under controlled laboratory or field conditions.

Methodology:

  • Soil Selection: Use of one or more soil types with varying characteristics (e.g., texture, organic matter content, pH).

  • Spiking: A known concentration of the pesticide is applied to the soil samples.

  • Incubation: Soil samples are incubated under controlled conditions of temperature, moisture, and light (for laboratory studies) or exposed to ambient conditions (for field studies).

  • Sampling: Soil samples are collected at various time intervals.

  • Extraction: The pesticide is extracted from the soil samples using an appropriate solvent.

  • Analysis: The concentration of the pesticide in the extracts is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS).

  • Data Analysis: The dissipation of the pesticide over time is plotted, and the half-life is calculated using first-order kinetics.[8]

Soil_Half_Life_Workflow Soil Select and Characterize Soil Spike Spike Soil with this compound Soil->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Collect Soil Samples at Time Intervals Incubate->Sample Extract Extract this compound from Soil Sample->Extract Analyze Analyze by HPLC/GC-MS Extract->Analyze Calculate Calculate Half-Life (DT50) Analyze->Calculate

Caption: Workflow for determining the soil half-life of a pesticide.

Soil Sorption (Koc) Determination (General Protocol)

The batch equilibrium method is a common laboratory procedure for determining the soil sorption coefficient (Koc).[9]

Objective: To determine the extent to which a pesticide partitions between the soil and water phases.

Methodology:

  • Soil and Solution Preparation: Prepare a series of soil suspensions and pesticide solutions of known concentrations.

  • Equilibration: Mix the soil suspensions with the pesticide solutions and shake for a predetermined time to reach equilibrium.

  • Centrifugation: Separate the soil and water phases by centrifugation.

  • Analysis: Determine the concentration of the pesticide remaining in the aqueous phase.

  • Calculation: The amount of pesticide sorbed to the soil is calculated by difference. The soil-water partition coefficient (Kd) is calculated as the ratio of the pesticide concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.[10]

Soil_Sorption_Workflow Prepare Prepare Soil Slurry and this compound Solution Equilibrate Equilibrate by Shaking Prepare->Equilibrate Separate Separate Soil and Solution (Centrifuge) Equilibrate->Separate Analyze Analyze Aqueous Concentration Separate->Analyze Calculate Calculate Kd and Koc Analyze->Calculate Degradation_Pathway This compound This compound (Parent Compound) Metabolite1 Intermediate Metabolite A (e.g., Cleavage of Isoxazolone Ring) This compound->Metabolite1 Metabolite2 Intermediate Metabolite B (e.g., Modification of Side Chain) This compound->Metabolite2 Mineralization Mineralization (CO2, H2O, Cl-) Metabolite1->Mineralization Metabolite2->Mineralization

References

An In-depth Technical Guide to the Solubility of Drazoxolon in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of drazoxolon (B1670939), a fungicide, in various organic solvents. This document is intended to be a valuable resource for researchers, chemists, and formulation scientists working with this compound. It includes the available quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to illustrate the process.

Introduction to this compound

This compound (chemical name: 3-methyl-4-[(2-chlorophenyl)hydrazono]-4,5-isoxazoledione) is a fungicide that has been used for the control of various fungal diseases in crops.[1] Understanding its solubility in different organic solvents is crucial for various applications, including analytical method development, formulation design, and toxicological studies. The physical state of this compound is a yellow-colored crystalline solid.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/L)Source
Organic Solvents (General)2010,000[1]
Ethanol2010,000[1]
Chloroform2010,000[1]
Water (for comparison)20 (pH 7)10,000[1]

This data suggests that this compound has a relatively high solubility in the specified organic solvents. However, for critical applications, it is highly recommended to experimentally verify this information.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following section outlines a standard protocol for determining the solubility of a compound like this compound in an organic solvent, primarily based on the widely accepted shake-flask method.

3.1. Principle of the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound. The principle involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the solubility of the compound at that temperature.

3.2. Materials and Equipment

  • This compound (analytical standard grade)

  • Organic solvents of high purity (e.g., HPLC grade)

  • Volumetric flasks

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

3.3. Detailed Experimental Procedure

  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound and add it to a series of scintillation vials. The excess amount ensures that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C, 37°C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A standard calibration curve of this compound should be prepared to quantify the concentration accurately.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/L) = (Concentration from analysis) x (Dilution factor)

3.4. Considerations and Best Practices

  • Purity of Compound and Solvent: The purity of both this compound and the organic solvents is crucial for accurate solubility determination.

  • Temperature Control: Maintaining a constant and uniform temperature throughout the experiment is critical as solubility is temperature-dependent.

  • Equilibrium Time: It is essential to ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time points.

  • pH (for aqueous solutions): When determining solubility in aqueous solutions, the pH should be controlled and reported as it can significantly influence the solubility of ionizable compounds.

  • Solid Phase Analysis: After the experiment, it can be beneficial to analyze the remaining solid to check for any polymorphic transformations or solvate formation.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start weigh Weigh excess this compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent shake Agitate at constant temperature (e.g., 24-72h) add_solvent->shake settle Allow undissolved solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides the currently available data on the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. The provided data, while useful, should be experimentally verified for any critical research or development applications. By following the outlined experimental protocol and best practices, researchers can obtain reliable and accurate solubility data, which is essential for the successful application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Drazoxolon (CAS 5707-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon (B1670939), identified by the CAS number 5707-69-7, is a synthetic organic compound belonging to the isoxazolone family. Historically, it has been utilized as a fungicide, offering protective and curative action against a variety of fungal pathogens on crops. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an elucidation of its mechanism of action as an uncoupler of oxidative phosphorylation.

Chemical Identity

IdentifierValue
CAS Number 5707-69-7
IUPAC Name 4-[(2-chlorophenyl)hydrazono]-3-methyl-1,2-oxazol-5(4H)-one
Molecular Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.64 g/mol
InChI Key OOTHTARUZHONSW-UHFFFAOYSA-N
SMILES CC1=NOC(=O)C1=NNc1ccccc1Cl
Synonyms Drazoxolone, Ganocide, Mil-Col, PP 781, Sopracol

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Physical Properties
PropertyValueSource
Physical State Yellow crystalline solidAERU, University of Hertfordshire[1]
Melting Point 167 °C (440.15 K)AERU, University of Hertfordshire[1]
168.03 °C (441.18 K)NIST WebBook[2]
Boiling Point (Predicted) 321.8 ± 44.0 °CChemicalBook[3]
Solubility in Water 10000 mg/L (at 20 °C)AERU, University of Hertfordshire[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and chloroformAERU, University of Hertfordshire
Chemical Properties
PropertyValueSource
pKa (Predicted) 9.13 ± 0.40ChemicalBook
LogP (Octanol-Water Partition Coefficient) 2.041Cheméo

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting. For a pure compound like this compound, this range is expected to be narrow (0.5-1 °C).

Determination of Aqueous Solubility

The shake-flask method is a common technique to determine the water solubility of a chemical substance.

Apparatus and Materials:

  • This compound sample

  • Distilled or deionized water

  • Erlenmeyer flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of water in an Erlenmeyer flask.

  • The flask is sealed and placed in a constant temperature bath, typically maintained at 20 °C.

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • After equilibration, the suspension is allowed to stand to let the undissolved solid settle.

  • A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.

  • The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-calibrated standard curve.

  • The solubility is expressed in milligrams per liter (mg/L).

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's fungicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria. This process disrupts the crucial link between the electron transport chain and ATP synthesis, ultimately leading to cellular energy depletion and fungal cell death.

The following diagram illustrates the mechanism of uncoupling of oxidative phosphorylation by this compound.

Uncoupling_of_Oxidative_Phosphorylation This compound acts as a protonophore, creating a shunt for protons across the inner mitochondrial membrane, thus uncoupling the ETC from ATP synthesis. cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain (ETC) cluster_atp_synthase ATP Synthase I Complex I III Complex III I->III e⁻ H_plus_ims H⁺ I->H_plus_ims H⁺ pumping II Complex II II->III e⁻ IV Complex IV III->IV e⁻ III->H_plus_ims H⁺ pumping O2 O₂ IV->O2 e⁻ IV->H_plus_ims H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis H_plus_matrix H⁺ ATP_Synthase->H_plus_matrix H⁺ flow NADH NADH NADH->I e⁻ FADH2 FADH2 FADH2->II e⁻ H2O H₂O ADP ADP + Pi H_plus_ims->ATP_Synthase Proton Motive Force This compound This compound H_plus_ims->this compound This compound->H_plus_matrix Dissipates Proton Gradient

Caption: this compound uncouples oxidative phosphorylation.

The electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This proton-motive force drives ATP synthesis as protons flow back into the matrix through ATP synthase. This compound, being a lipophilic weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. This uncouples electron transport from ATP synthesis; the electron transport chain continues to operate, but the energy is dissipated as heat instead of being used to produce ATP.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound (CAS 5707-69-7), along with standardized experimental protocols for their determination. The elucidation of its mechanism of action as an uncoupler of oxidative phosphorylation offers critical insight for researchers in the fields of fungicide development, toxicology, and mitochondrial bioenergetics. The provided data and methodologies can serve as a valuable resource for further investigation and application of this compound.

References

In-Depth Technical Guide: Drazoxolon Degradation Products and Environmental Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drazoxolon, an obsolete isoxazole (B147169) fungicide, presents a notable gap in environmental degradation data. This technical guide synthesizes available information on its potential environmental fate by drawing parallels with structurally similar isoxazole fungicides, primarily isoxaben (B1672637) and hymexazol (B17089). Due to the limited direct research on this compound's degradation, this document provides hypothesized degradation pathways and inferred environmental behavior based on established patterns within this chemical class. Microbial degradation and photolysis are anticipated to be the principal mechanisms driving the breakdown of this compound in the environment. This guide offers a comprehensive overview of potential degradation products, detailed experimental protocols for their analysis, and visual representations of the hypothesized degradation pathways to support further research and environmental risk assessment.

Introduction

This compound is an oxazole (B20620) fungicide formerly used for the control of various fungal diseases.[1] Despite its historical use, publicly available data on its environmental degradation pathways and the nature of its metabolites are scarce. Understanding the transformation of such compounds in the environment is crucial for assessing their long-term ecological impact. This guide aims to fill this knowledge gap by providing a detailed technical overview of the likely degradation products and environmental metabolites of this compound. Given the lack of direct studies, this analysis relies on data from structurally analogous isoxazole fungicides, isoxaben and hymexazol, to infer potential degradation mechanisms.

Hypothesized Degradation Pathways of this compound

Based on the degradation patterns of isoxaben and hymexazol, the environmental degradation of this compound is likely to proceed through two primary routes: microbial degradation in soil and water, and photolysis in the presence of sunlight.

Microbial Degradation

Microbial activity is a major driver for the degradation of many pesticides in soil.[2] For isoxaben, a related isoxazole herbicide, microbial degradation is the primary breakdown mechanism.[3] Studies have shown that isoxaben degrades into metabolites such as 3-nitrophthalic acid and 4-methoxyphenol.[4][5]

For this compound, it is hypothesized that soil microorganisms can cleave the hydrazone linkage and the isoxazole ring. A plausible microbial degradation pathway could involve the initial hydrolysis of the hydrazono group, leading to the formation of 2-chlorophenylhydrazine and 3-methyl-5-isoxazolone-4-carboxaldehyde. Subsequent microbial action could lead to the opening of the isoxazole ring, as observed in the degradation of hymexazol to acetoacetamide (B46550) and 5-methyl-2(3H)-oxazolone. Further degradation would likely result in the mineralization of these intermediates to carbon dioxide, water, and inorganic chloride.

Photodegradation

Photolysis is another significant degradation pathway for many pesticides, particularly in aqueous environments and on soil surfaces. Hymexazol, for instance, undergoes atmospheric degradation primarily through reaction with hydroxyl radicals, with photolysis playing a role. The photodegradation of the isoxazolidine (B1194047) fungicide SYP-Z048 involves cleavage of the N-O bond in the isoxazolidine ring and dechlorination of the benzene (B151609) ring.

For this compound, exposure to sunlight, especially in aqueous solutions, is expected to induce photodegradation. This could involve cleavage of the N-N bond in the hydrazono moiety and the N-O bond within the isoxazole ring. This would likely generate a variety of smaller, more polar molecules. The chlorinated phenyl ring may also undergo dechlorination under photolytic conditions.

Potential Degradation Products and Metabolites

Based on the hypothesized degradation pathways, a number of potential degradation products and environmental metabolites of this compound can be proposed. These are summarized in the table below, with the understanding that these are inferred from the behavior of analogous compounds.

Potential Degradation Product/Metabolite Parent Compound (Analog) Degradation Pathway Reference
2-chlorophenylhydrazineThis compound (hypothesized)Microbial Hydrolysis-
3-methyl-5-isoxazolone-4-carboxaldehydeThis compound (hypothesized)Microbial Hydrolysis-
AcetoacetamideHymexazolMicrobial Degradation
5-methyl-2(3H)-oxazoloneHymexazolMicrobial Degradation
3-nitrophthalic acidIsoxabenMicrobial Degradation
4-methoxyphenolIsoxabenMicrobial Degradation

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound and identify its metabolites, a combination of laboratory degradation studies and advanced analytical techniques would be required. The following protocols are based on methodologies used for studying analogous isoxazole fungicides.

Soil Degradation Study (Aerobic)
  • Soil Selection and Preparation: Select a representative agricultural soil. The soil should be characterized for its physicochemical properties (pH, organic matter content, texture). Sieve the soil (e.g., 2 mm mesh) and adjust the moisture content to a specified level (e.g., 50-60% of maximum water holding capacity).

  • Incubation: Treat the soil with a known concentration of this compound. For mineralization studies, ¹⁴C-labeled this compound can be used. Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in a system that allows for aeration and trapping of volatile organics and ¹⁴CO₂.

  • Sampling and Extraction: Collect soil samples at various time intervals. Extract the samples using an appropriate solvent system (e.g., methanol/water mixture).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) to quantify the parent compound and identify degradation products.

Photodegradation Study (Aqueous)
  • Solution Preparation: Prepare aqueous solutions of this compound in sterile, purified water, potentially buffered to different pH values (e.g., 5, 7, and 9) to assess the effect of pH on degradation.

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature during the experiment. Include dark controls to differentiate between photolytic and hydrolytic degradation.

  • Sampling and Analysis: Collect samples at different time points and analyze them directly by HPLC-UV or HPLC-MS to determine the concentration of this compound and identify photoproducts.

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is typically used for the separation of isoxazole fungicides and their metabolites. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for the identification and confirmation of degradation products. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements for the elemental composition determination of unknown metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products or after derivatization, GC-MS can be a powerful analytical tool.

Visualization of Hypothesized Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized degradation pathways of this compound.

G This compound This compound Hydrolysis Microbial Hydrolysis This compound->Hydrolysis Metabolite1 2-chlorophenylhydrazine Hydrolysis->Metabolite1 Metabolite2 3-methyl-5-isoxazolone-4-carboxaldehyde Hydrolysis->Metabolite2 RingOpening Isoxazole Ring Opening Metabolite2->RingOpening FurtherDegradation Further Degradation Products RingOpening->FurtherDegradation Mineralization CO2 + H2O + Cl- FurtherDegradation->Mineralization

Caption: Hypothesized microbial degradation pathway of this compound.

G This compound This compound Photolysis Photolysis (Sunlight) This compound->Photolysis Cleavage1 N-N Bond Cleavage Photolysis->Cleavage1 Cleavage2 Isoxazole Ring (N-O) Cleavage Photolysis->Cleavage2 Dechlorination Dechlorination Photolysis->Dechlorination SmallPolar Smaller Polar Molecules Cleavage1->SmallPolar Cleavage2->SmallPolar Dechlorination->SmallPolar Mineralization Mineralization Products SmallPolar->Mineralization

Caption: Hypothesized photodegradation pathways of this compound.

Conclusion

While direct experimental data on the degradation of this compound remains limited, this technical guide provides a scientifically grounded framework for understanding its potential environmental fate. By drawing on the established degradation pathways of analogous isoxazole fungicides, we have proposed plausible microbial and photolytic degradation routes and identified potential metabolites. The experimental protocols and analytical methods detailed herein offer a roadmap for future research to definitively characterize the environmental transformation of this compound. Such studies are essential for a comprehensive ecological risk assessment and for informing regulatory decisions regarding obsolete pesticides. Further investigation into the degradation of this compound is strongly encouraged to validate these hypotheses and to ensure a complete understanding of its environmental impact.

References

Scarcity of Direct Evidence on Drazoxolon Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific neurotoxic effects of the fungicide Drazoxolon (B1670939) in animal models. While general toxicological data is available, detailed studies elucidating its mechanisms of neurotoxicity, associated signaling pathways, and comprehensive dose-response characteristics are largely absent. This technical guide, therefore, summarizes the available data on this compound and provides a broader context by outlining general principles and methodologies for assessing fungicide neurotoxicity, drawing from research on other pesticides.

General Toxicological Profile of this compound

This compound is a foliar fungicide and seed treatment agent.[1] Its primary mode of action is as a protective and curative agent against various fungal pathogens on a range of crops.[1] Acute toxicity data from studies on several mammalian species have been established and are presented below.

Table 1: Acute Oral Lethal Dose (LD50) of this compound in Various Animal Species

Animal SpeciesAcute Oral LD50 (mg/kg)
Rats126
Mice129
Rabbits100-120
Dogs17
Cats50-100

Source: International Atomic Energy Agency, 2017[1]

In a 90-day feeding trial, rats fed a diet containing 30 mg/kg of this compound showed no observable adverse effects.[1] While not directly indicative of neurotoxicity, this provides a benchmark for chronic exposure studies. It is noted to be irritating to the respiratory tract, but not to the skin and eyes, though sensitization may occur.[1]

Potential for Fungicide-Induced Neurotoxicity

While specific data on this compound is lacking, the broader class of fungicides encompasses compounds with known neurotoxic potential. Fungicides can exert their toxic effects through various mechanisms, including the inhibition of cellular respiration and energy production in mitochondria. For instance, some fungicides act as Quinone Outside Inhibitors (QoIs) or Succinate Dehydrogenase Inhibitors (SDHIs), targeting mitochondrial function, which is critical for the high energy demands of the nervous system. Disruption of these processes can lead to neuronal dysfunction and cell death.

Methodological Approaches for Assessing Pesticide Neurotoxicity in Animal Models

In the absence of specific experimental protocols for this compound, this section outlines standard methodologies employed in the investigation of pesticide-induced neurotoxicity, which would be applicable for future studies on this compound.

Animal Models and Dosing Regimens

Rodent models, particularly rats and mice, are extensively used in neurotoxicity studies due to their well-characterized physiology and genetics. Developmental neurotoxicity (DNT) studies often involve exposing pregnant females and their offspring to the test compound to assess effects on the developing nervous system. Dosing can be administered through various routes, including oral gavage, in feed, or via inhalation, to mimic potential human exposure scenarios.

Key Experimental Endpoints

A comprehensive assessment of neurotoxicity typically involves a battery of tests evaluating behavioral, biochemical, and histopathological changes.

  • Behavioral Assessments: These tests are designed to detect functional deficits in the nervous system. Common assessments include:

    • Motor Activity: Open field tests can be used to measure locomotor activity, exploration, and anxiety-like behaviors.

    • Cognitive Function: Mazes, such as the Barnes maze, are employed to evaluate learning and memory.

    • Sensory and Motor Reflexes: The auditory startle reflex is a common measure of sensory processing and reactivity.

  • Biochemical Analyses: These assays quantify changes in neurochemical pathways and markers of cellular stress. Key biochemical endpoints include:

    • Neurotransmitter Levels: Measurement of neurotransmitters like acetylcholine (B1216132) and the activity of enzymes such as acetylcholinesterase can indicate disruption of cholinergic signaling.

    • Oxidative Stress Markers: Assays for lipid peroxidation (e.g., malondialdehyde levels) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) are used to assess cellular damage from reactive oxygen species.

    • Brain-Derived Neurotrophic Factor (BDNF): Changes in BDNF levels can reflect alterations in neuronal survival and plasticity.

  • Histopathological Examination: Microscopic analysis of brain tissue is crucial for identifying structural changes, such as neuronal loss, inflammation, or alterations in brain morphology.

Visualizing Experimental Workflows

To provide a clear framework for future research, the following diagrams illustrate a typical workflow for a pesticide neurotoxicity study and a generalized signaling pathway for neurotoxicity.

Experimental_Workflow cluster_Phase1 Phase 1: Dosing and Observation cluster_Phase2 Phase 2: Behavioral Assessment cluster_Phase3 Phase 3: Biochemical and Histopathological Analysis cluster_Phase4 Phase 4: Data Analysis and Interpretation Animal_Model Animal Model Selection (e.g., Rats) Dosing This compound Administration (Multiple Dose Groups) Animal_Model->Dosing Clinical_Observation Daily Clinical Observation (e.g., behavioral changes, toxicity signs) Dosing->Clinical_Observation Motor_Activity Motor Activity Testing (Open Field) Clinical_Observation->Motor_Activity Cognitive_Function Cognitive Function Testing (e.g., Barnes Maze) Clinical_Observation->Cognitive_Function Tissue_Collection Brain Tissue Collection Motor_Activity->Tissue_Collection Cognitive_Function->Tissue_Collection Biochemical_Analysis Biochemical Assays (e.g., Oxidative Stress, Neurotransmitters) Tissue_Collection->Biochemical_Analysis Histopathology Histopathological Examination Tissue_Collection->Histopathology Data_Analysis Statistical Analysis of Data Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Neurotoxic Potential Data_Analysis->Conclusion

Caption: A generalized workflow for an animal study investigating pesticide neurotoxicity.

Generalized_Neurotoxicity_Pathway cluster_Cellular Cellular Level cluster_Molecular Molecular Level cluster_Functional Functional Outcomes This compound This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Enzyme_Inhibition Enzyme Inhibition (e.g., Acetylcholinesterase) This compound->Enzyme_Inhibition Oxidative_Stress Increased Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Apoptosis_Activation Activation of Apoptotic Pathways Oxidative_Stress->Apoptosis_Activation Neuronal_Dysfunction Neuronal Dysfunction Neuroinflammation->Neuronal_Dysfunction Receptor_Dysregulation Neurotransmitter Receptor Dysregulation Enzyme_Inhibition->Receptor_Dysregulation Receptor_Dysregulation->Neuronal_Dysfunction Neuronal_Death Neuronal Cell Death Apoptosis_Activation->Neuronal_Death Behavioral_Deficits Behavioral Deficits (e.g., impaired learning, motor deficits) Neuronal_Dysfunction->Behavioral_Deficits Neuronal_Death->Behavioral_Deficits

Caption: A potential signaling pathway for pesticide-induced neurotoxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific in-depth studies on the neurotoxic effects of this compound in animal models. The available data is primarily limited to acute toxicity assessments. To address this knowledge gap, future research should focus on comprehensive neurotoxicity evaluations using established animal models and a multi-tiered approach that includes behavioral, biochemical, and histopathological endpoints. Such studies are crucial for a thorough risk assessment and for understanding the potential neurological consequences of this compound exposure in non-target species, including humans. The methodologies and frameworks presented in this guide provide a solid foundation for designing and conducting such vital research.

References

Methodological & Application

Application Note: Determination of Drazoxolon using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of Drazoxolon, a fungicide, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed for the quantification of this compound in technical materials and formulated products.

Introduction

This compound (4-[(2-chlorophenyl)diazenyl]-3-methyl-1,2-oxazol-5-one) is a fungicide used to control various fungal diseases in crops.[1] Accurate and reliable analytical methods are crucial for quality control of this compound formulations and for monitoring its presence in various samples. This application note describes a robust RP-HPLC method for the quantification of this compound. The chemical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₀H₈ClN₃O₂[1]
Molecular Weight237.64 g/mol [1]
AppearanceSolid[2]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed chromatographic conditions are detailed in Table 2.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 272 nm (based on similar hydrazone structures)[3]
Run Time 10 minutes
Reagents and Standards
  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. General procedures for solid and liquid formulations are provided below.

2.4.1. Solid Formulations (e.g., Wettable Powders)

  • Accurately weigh a portion of the homogenized solid formulation equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.4.2. Liquid Formulations (e.g., Suspension Concentrates)

  • Thoroughly shake the liquid formulation to ensure homogeneity.

  • Accurately weigh a portion of the formulation equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and mix thoroughly.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to international guidelines (e.g., ICH). The expected performance of this method is summarized in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterSpecification
Linearity (µg/mL) 1 - 50 µg/mL (Correlation coefficient, r² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products at the retention time of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

Drazoxolon_HPLC_Workflow start Start sample_prep Sample Preparation (Solid or Liquid Formulation) start->sample_prep std_prep Standard Preparation start->std_prep hplc_analysis HPLC Analysis (C18 Column, ACN:H2O) sample_prep->hplc_analysis std_prep->hplc_analysis data_acq Data Acquisition (UV at 272 nm) hplc_analysis->data_acq quantification Quantification (External Standard Method) data_acq->quantification report Report Results quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound in technical and formulated products. The method is expected to be linear, accurate, and precise. It is recommended to perform a full method validation before routine use in a quality control laboratory. This method can also serve as a starting point for the development of analytical procedures for this compound in more complex matrices, which may require more extensive sample preparation techniques such as solid-phase extraction (SPE) or QuEChERS.

References

Application Notes and Protocols: Drazoxolon as a Reference Standard in Fungicide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon (B1670939) is a fungicide belonging to the oxazole (B20620) group, effective against a range of seed and soil-borne diseases. Due to its historical use in agriculture, monitoring its residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Accurate quantification of this compound residues necessitates the use of a well-characterized analytical reference standard. This document provides detailed application notes and protocols for the use of this compound as a reference standard in fungicide residue analysis, focusing on sample preparation, chromatographic analysis, and method validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.

PropertyValueReference
Chemical Name 3-methyl-4-[(2-chlorophenyl)hydrazono]-1,2-oxazol-5(4H)-one--INVALID-LINK--
CAS Number 5707-69-7--INVALID-LINK--
Molecular Formula C₁₀H₈ClN₃O₂--INVALID-LINK--
Molecular Weight 237.64 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point Not available--INVALID-LINK--
Boiling Point 321.8±44.0 °C (Predicted)--INVALID-LINK--
Flash Point > 100 °C--INVALID-LINK--
Solubility No data available--INVALID-LINK--
pKa 9.13±0.40 (Predicted)--INVALID-LINK--

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of acetonitrile and bring to volume with the same solvent.

    • Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C. This solution is typically stable for up to 6 months.

  • Working Standard Solutions (0.01 - 1.0 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or a mixture of acetonitrile and water, depending on the analytical method's mobile phase composition.

    • For example, to prepare a 10 µg/mL intermediate standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the desired solvent.

    • Prepare fresh working standards daily or as needed.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[1][2][3][4] The following are generalized protocols for different sample types.

Objective: To extract this compound from fruits and vegetables with high water content.

Materials:

  • Homogenizer or blender

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • Centrifuge

Procedure:

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:

      • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.

      • Fruits and Vegetables with Fats/Waxes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

      • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 50 mg GCB (if this compound is not a planar pesticide).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for analysis.

    • If necessary, the extract can be acidified with a small amount of formic acid to improve the stability of certain pesticides, though the effect on this compound should be verified.

Objective: To extract this compound from complex matrices with low water and high fat content.

Procedure:

  • Rehydration:

    • Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and allow the sample to rehydrate for 30 minutes.

  • Extraction and Cleanup:

    • Follow the extraction and d-SPE cleanup steps as described in section 2.1. For high-fat matrices, a d-SPE tube containing C18 is recommended.

Objective: To extract this compound from soil samples.

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g (± 0.1 g) of the sieved soil into a 50 mL centrifuge tube.

    • Add 5 mL of reagent water and mix to form a slurry.

  • Extraction and Cleanup:

    • Follow the extraction and d-SPE cleanup steps as described in section 2.1. A d-SPE tube containing PSA and C18 is generally suitable for soil extracts.

Analytical Methods

This method is suitable for the analysis of this compound in wine and juices.

Instrumentation:

  • UPLC system with a binary pump, autosampler, and diode array detector.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
DAD Wavelength 280 nm
Run Time 5 minutes

GC-MS/MS provides high selectivity and sensitivity for the analysis of this compound in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

GC Conditions:

ParameterCondition
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 10 min

MS/MS Conditions (Exemplary):

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)23712515
This compound (Qualifier)2379125

(Note: These MRM transitions are exemplary and should be optimized in the user's laboratory for their specific instrument.)

LC-MS/MS is highly effective for the analysis of a wide range of pesticides, including this compound.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent).

LC Conditions:

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Exemplary):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)238.0 [M+H]⁺125.120
This compound (Qualifier)238.0 [M+H]⁺91.130

(Note: These MRM transitions are exemplary and should be optimized in the user's laboratory for their specific instrument.)

Data Presentation

Method Validation Data

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021). The following table presents typical performance data for this compound analysis in various matrices.

MatrixAnalytical MethodSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Grape LC-MS/MS1095815
50986
Lettuce GC-MS/MS109211210
100969
Soil GC-MS/MS208813520
1009110
Wine UPLC-DAD599515
251024

Visualizations

Experimental Workflow for this compound Residue Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup Acetonitrile Extract LCMS LC-MS/MS Cleanup->LCMS Final Extract GCMS GC-MS/MS Cleanup->GCMS Final Extract UPLCDAD UPLC-DAD Cleanup->UPLCDAD Final Extract Quantification Quantification using This compound Reference Standard LCMS->Quantification GCMS->Quantification UPLCDAD->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for this compound residue analysis.

Logical Relationship of QuEChERS Components

G Sample Sample Matrix (Fruit, Vegetable, Soil) Acetonitrile Acetonitrile Sample->Acetonitrile Extraction This compound This compound Acetonitrile->this compound Solubilizes Salts Salts (MgSO4, NaCl, Citrates) Salts->Acetonitrile Induces Phase Separation PSA PSA Sorbent Interferences Matrix Interferences (Sugars, Acids, Fats, Pigments) PSA->Interferences Removes Sugars, Acids C18 C18 Sorbent C18->Interferences Removes Fats, Waxes GCB GCB Sorbent GCB->Interferences Removes Pigments Interferences->this compound Co-extracted with

Caption: QuEChERS component interactions.

Conclusion

The use of this compound as a reference standard is essential for the accurate and reliable quantification of its residues in food and environmental samples. The protocols outlined in this document, particularly the QuEChERS method for sample preparation coupled with sensitive chromatographic techniques like GC-MS/MS and LC-MS/MS, provide a robust framework for residue analysis. Proper method validation is critical to ensure that the analytical data is fit for its intended purpose, whether for regulatory compliance, food safety assessment, or environmental monitoring. Laboratories should optimize the provided methods for their specific instrumentation and matrices to achieve the best possible performance.

References

Application Notes and Protocols: In Vitro Assay for Drazoxolon Inhibition of Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for in vitro assays to investigate the inhibitory effects of the fungicide drazoxolon (B1670939) on nucleic acid synthesis. This compound, an arylhydrazono-isoxazolone fungicide, is known to act as an uncoupler of oxidative phosphorylation. This mode of action leads to a depletion of cellular ATP, which in turn can indirectly inhibit energy-dependent processes such as DNA and RNA synthesis. The following protocols describe a cell-based assay to measure the incorporation of radiolabeled precursors into DNA and RNA in a model fungal system, and a supporting assay to quantify cellular ATP levels.

Introduction

This compound is a fungicide used for the control of various plant pathogenic fungi.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation, a process that disrupts the mitochondrial proton gradient and inhibits the synthesis of ATP.[2] Since nucleic acid synthesis is a highly energy-dependent process requiring significant ATP input for the polymerization of nucleotides, the disruption of cellular energy metabolism by this compound is expected to lead to a reduction in DNA and RNA synthesis.

These application notes provide a framework for researchers to quantitatively assess the impact of this compound on nucleic acid synthesis in a controlled in vitro setting. The described assays are fundamental for understanding the compound's mechanism of action and for the development of new antifungal agents.

Putative Signaling Pathway of this compound's Action

The primary mechanism of this compound involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP. This depletion of cellular ATP has downstream consequences on various cellular processes, including the synthesis of macromolecules like DNA and RNA.

Drazoxolon_Pathway This compound This compound Mitochondrion Mitochondrial Inner Membrane This compound->Mitochondrion Enters Mitochondria ATPSynthesis ATP Synthesis This compound->ATPSynthesis Inhibits ProtonGradient Proton Gradient (Δp) Mitochondrion->ProtonGradient Disrupts Gradient (Uncoupling) ProtonGradient->ATPSynthesis Drives Synthesis ATP Cellular ATP Pool ATPSynthesis->ATP Produces NucleicAcidSynthesis Nucleic Acid Synthesis (DNA & RNA) ATP->NucleicAcidSynthesis Provides Energy

Caption: this compound as an uncoupler of oxidative phosphorylation, leading to ATP depletion and subsequent inhibition of nucleic acid synthesis.

Experimental Protocols

Protocol 1: Cell-Based Assay for Nucleic Acid Synthesis Inhibition

This protocol measures the incorporation of radiolabeled precursors into DNA and RNA of a model fungus, such as Fusarium oxysporum or Pythium ultimum, in the presence of this compound.

Materials:

  • Fungal strain (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • [³H]-Thymidine (for DNA synthesis)

  • [³H]-Uridine (for RNA synthesis)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol, 70% (v/v)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Glass fiber filters

Experimental Workflow:

Nucleic_Acid_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_harvest Harvesting & Measurement FungalCulture 1. Grow Fungal Culture SporeSuspension 2. Prepare Spore Suspension FungalCulture->SporeSuspension Incubatethis compound 4. Incubate Spores with this compound SporeSuspension->Incubatethis compound DrazoxolonPrep 3. Prepare this compound Solutions DrazoxolonPrep->Incubatethis compound AddRadiolabel 5. Add [³H]-Thymidine or [³H]-Uridine Incubatethis compound->AddRadiolabel IncubateRadiolabel 6. Incubate with Radiolabel AddRadiolabel->IncubateRadiolabel StopReaction 7. Stop Reaction with Cold TCA IncubateRadiolabel->StopReaction HarvestCells 8. Harvest Cells on Filters StopReaction->HarvestCells WashCells 9. Wash Filters HarvestCells->WashCells ScintillationCounting 10. Measure Radioactivity WashCells->ScintillationCounting

Caption: Workflow for the cell-based nucleic acid synthesis inhibition assay.

Procedure:

  • Fungal Culture: Grow the selected fungal strain in PDB at 25°C with shaking until it reaches the mid-logarithmic growth phase.

  • Spore Suspension: Prepare a spore suspension from the culture and adjust the concentration to 1 x 10⁶ spores/mL in fresh PDB.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PDB to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5% (v/v) in all treatments, including the vehicle control.

  • Incubation with this compound: In microcentrifuge tubes, add 100 µL of the spore suspension to 100 µL of the various this compound dilutions. Incubate at 25°C for 1 hour.

  • Radiolabeling: Add 1 µCi of [³H]-Thymidine or [³H]-Uridine to the respective tubes.

  • Incubation with Radiolabel: Continue the incubation at 25°C for an additional 2 hours.

  • Stopping the Reaction: Terminate the incorporation by adding 1 mL of ice-cold 10% TCA.

  • Harvesting: Collect the precipitates by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters twice with 5 mL of cold 10% TCA and once with 5 mL of cold 70% ethanol.

  • Measurement: Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Protocol 2: Cellular ATP Level Determination Assay

This protocol measures the intracellular ATP concentration in the model fungus after exposure to this compound using a commercially available luciferin-luciferase-based ATP assay kit.

Materials:

  • Fungal strain (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • ATP Assay Kit (e.g., Promega CellTiter-Glo®)

  • Luminometer-compatible 96-well plates (opaque)

  • Luminometer

Procedure:

  • Fungal Culture and Spore Suspension: Prepare a spore suspension as described in Protocol 1.

  • This compound Treatment: In a 96-well opaque plate, mix 50 µL of the spore suspension with 50 µL of the desired this compound concentrations. Include a vehicle control (DMSO) and a blank (PDB only).

  • Incubation: Incubate the plate at 25°C for 1 hour.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add 100 µL of the ATP assay reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (blank wells) from all experimental readings. Express the results as a percentage of the ATP level in the vehicle control.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: Effect of this compound on Nucleic Acid Synthesis in Fusarium oxysporum

This compound (µM)[³H]-Thymidine Incorporation (CPM)% Inhibition of DNA Synthesis[³H]-Uridine Incorporation (CPM)% Inhibition of RNA Synthesis
0 (Control)15,234 ± 850025,876 ± 1,2300
113,567 ± 78011.022,154 ± 1,10014.4
59,876 ± 54035.215,432 ± 98040.4
106,123 ± 41059.89,876 ± 75061.8
252,543 ± 23083.34,123 ± 34084.1
50987 ± 11093.51,567 ± 18093.9

Table 2: Effect of this compound on Cellular ATP Levels in Fusarium oxysporum

This compound (µM)Luminescence (RLU)Cellular ATP Level (% of Control)
0 (Control)876,543 ± 45,000100
1754,321 ± 38,00086.1
5432,109 ± 25,00049.3
10210,987 ± 15,00024.1
2587,654 ± 9,00010.0
5034,567 ± 4,5003.9

Interpretation of Results

The data presented in Table 1 would indicate a dose-dependent inhibition of both DNA and RNA synthesis by this compound. The similar levels of inhibition for both processes are consistent with a general mechanism of action rather than a specific enzymatic target within the nucleic acid synthesis pathways.

The results in Table 2 would demonstrate a corresponding dose-dependent decrease in cellular ATP levels. The strong correlation between the reduction in ATP and the inhibition of nucleic acid synthesis supports the hypothesis that this compound's primary effect as an uncoupler of oxidative phosphorylation is the underlying cause for its inhibitory action on DNA and RNA synthesis.

Conclusion

The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on nucleic acid synthesis. By combining a direct measure of precursor incorporation with an assessment of cellular energy status, researchers can gain valuable insights into the compound's mechanism of action. These assays are adaptable for screening other potential antifungal agents that may target cellular metabolism.

References

Drazoxolon application in historical agricultural case studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Drazoxolon (B1670939) is a fungicide that was historically used for the control of various fungal diseases in agricultural and horticultural settings. It was applied as both a foliar spray and a seed treatment, demonstrating both protective and curative action against a range of pathogens.[1]

Target Pathogens and Crops:

  • Foliar Application:

    • Powdery Mildews: Applied to control powdery mildew on crops such as roses and blackcurrants.[1]

    • Coffee Rust (Hemileia vastatrix): Used in the management of coffee rust.[1]

    • Tea Blister Blight (Exobasidium vexans): Employed to control blister blight in tea plantations.[1]

    • Ganoderma spp.: Utilized for the management of Ganoderma root rot in rubber trees.[1]

  • Seed Treatment:

    • Damping-off and Seedling Blight: Used as a seed dressing to protect against soil-borne pathogens like Pythium and Fusarium species.[1]

    • Affected Crops: Seeds of peas, beans, groundnuts, maize, cotton, and grass were treated with this compound.[1]

Mode of Action:

This compound acts as an uncoupler of oxidative phosphorylation in the fungal mitochondria. This disruption of the vital energy production process within the fungal cells leads to the inhibition of growth and eventual death of the pathogen.

Quantitative Data Summary

Due to the scarcity of specific historical field trial data, the following table summarizes the available toxicological information for this compound, which was a key dataset for its registration and use.

Toxicological Endpoint Test Animal Value
Acute Oral LD50Rat126 mg/kg
Acute Oral LD50Mouse129 mg/kg
Acute Oral LD50Rabbit100-120 mg/kg
Acute Oral LD50Dog17 mg/kg
Acute Oral LD50Cat50-100 mg/kg

Data sourced from the International Atomic Energy Agency's Infocris Pesticide Database.[1]

Experimental Protocols

The following are generalized experimental protocols that would have been typical for testing the efficacy of a fungicide like this compound in a historical context.

Protocol 1: Foliar Fungicide Efficacy Trial for Powdery Mildew Control

  • Objective: To evaluate the efficacy of this compound in controlling powdery mildew on a susceptible host plant (e.g., roses).

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Treatments:

    • Untreated Control (water spray).

    • This compound at various application rates (e.g., X, 2X, 4X g/L, where X is a hypothetical standard rate).

    • A standard commercial fungicide for comparison.

  • Plot Size: Each plot to consist of a specified number of plants (e.g., 5-10 rose bushes).

  • Application:

    • Fungicides to be applied as a foliar spray to the point of runoff using a calibrated sprayer.

    • Applications to commence upon the first signs of disease or prophylactically.

    • Subsequent applications to be made at regular intervals (e.g., 7-14 days).

  • Data Collection:

    • Disease severity to be assessed weekly using a standardized rating scale (e.g., 0-5, where 0 = no disease and 5 = severe infection).

    • Phytotoxicity to be visually assessed after each application.

  • Statistical Analysis: Data to be analyzed using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol 2: Seed Treatment Efficacy Trial for Pythium and Fusarium Control

  • Objective: To assess the effectiveness of this compound as a seed treatment in protecting seedlings from damping-off caused by Pythium and Fusarium spp.

  • Experimental Design: Completely Randomized Design (CRD) in a greenhouse or growth chamber setting.

  • Treatments:

    • Untreated seeds (control).

    • Seeds treated with this compound at various rates (e.g., Y, 2Y, 4Y g/kg of seed).

    • A standard commercial seed treatment fungicide.

  • Methodology:

    • Prepare a soil mix and artificially infest it with known concentrations of Pythium and Fusarium cultures.

    • Treat seeds with the respective fungicide formulations.

    • Sow a predetermined number of seeds (e.g., 25-50) in pots containing the infested soil.

  • Data Collection:

    • Seedling emergence to be recorded daily for a specified period (e.g., 14-21 days).

    • Incidence of damping-off (pre- and post-emergence) to be quantified.

    • Seedling vigor (e.g., height, root and shoot weight) to be measured at the end of the experiment.

  • Statistical Analysis: Emergence and disease incidence data to be analyzed using appropriate statistical tests (e.g., Chi-square or ANOVA).

Visualizations

Drazoxolon_Mode_of_Action This compound disrupts the proton gradient, inhibiting ATP synthesis. cluster_mitochondrion Fungal Mitochondrion cluster_cell Fungal Cell ETC Electron Transport Chain (ETC) H_out H+ (Protons) ETC->H_out Pumps Protons ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Synthesizes H_in H+ (Protons) H_out->ATP_Synthase Proton Gradient This compound This compound H_out->this compound Growth Fungal Growth & Proliferation ATP->Growth Powers ADP ADP ADP->ATP_Synthase This compound->H_in Transports Protons

Caption: this compound's mode of action as an uncoupler of oxidative phosphorylation.

Fungicide_Efficacy_Workflow start Start: Hypothesis Formulation design Experimental Design (e.g., RCBD, CRD) start->design setup Field/Greenhouse Setup (Plot preparation, planting) design->setup application Fungicide Application (Foliar spray or seed treatment) setup->application data_collection Data Collection (Disease severity, emergence, yield) application->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results & Interpretation analysis->results end End: Conclusion results->end

Caption: A generalized experimental workflow for fungicide efficacy testing.

References

Application Notes and Protocols for Assessing Drazoxolon Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide belonging to the arylhydrazono-isoxazolone chemical class.[1] Historically used for the control of various fungal diseases on crops, understanding its toxicological profile at the cellular level is crucial for safety assessment and for exploring potential new applications. This compound has been identified as an uncoupler of oxidative phosphorylation, a mechanism that disrupts mitochondrial function and can lead to cell death.[1][2][3] This document provides a detailed overview of the cellular effects of this compound and offers comprehensive protocols for assessing its cytotoxicity in vitro.

The primary mechanism of this compound-induced cytotoxicity is believed to be its ability to act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.[2] This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular ATP, an increase in oxygen consumption, and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways.

Hypothesized Mechanism of Action

This compound, as an uncoupler, disrupts the critical process of oxidative phosphorylation (OXPHOS) in mitochondria. Weakly acidic uncouplers can carry protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. This action dissipates the proton-motive force, which is essential for ATP production. The cell, attempting to compensate for the low ATP levels, accelerates the electron transport chain (ETC), leading to increased oxygen consumption and a subsequent overproduction of ROS. Elevated ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA, and can trigger the intrinsic apoptosis pathway.

Drazoxolon_Pathway cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain H_cyto H+ ETC->H_cyto Proton Pumping ROS ROS ETC->ROS Increased Leakage ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->H_cyto H_cyto->ATP_Synthase H_matrix H+ H_cyto->H_matrix Proton Shuttle Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The workflow begins with a general cell viability assay to determine the dose-response relationship, followed by more specific assays to elucidate the mechanisms of cell death, such as apoptosis, ROS production, and mitochondrial dysfunction.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2, Fibroblasts) treatment Treat cells with varying concentrations of this compound start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies (Using IC50 concentration) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis ros ROS Detection (DCFH-DA Assay) mechanism->ros mmp Mitochondrial Membrane Potential (JC-1 Assay) mechanism->mmp end Data Analysis & Conclusion apoptosis->end ros->end mmp->end

Caption: Overall experimental workflow for assessing this compound cytotoxicity.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells (72h Exposure)

Assay TypeParameter MeasuredThis compound Concentration (µM)Result
Cell Viability IC50 ValueN/A45.8 µM
Apoptosis % Apoptotic Cells (Annexin V+)0 (Control)4.2% ± 0.8%
25 µM28.5% ± 3.1%
50 µM65.1% ± 4.5%
ROS Production Relative Fluorescence Units (RFU)0 (Control)100 ± 12
25 µM215 ± 25
50 µM480 ± 55
Mitochondrial Red/Green Fluorescence Ratio0 (Control)8.5 ± 1.2
Membrane Potential 25 µM4.1 ± 0.7
50 µM1.8 ± 0.4

Note: The data presented are representative examples and will vary based on cell line, exposure time, and specific experimental conditions.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment
  • Cell Line: Human hepatoma cells (HepG2) are a suitable model due to their metabolic capabilities.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 104 cells/well and allow them to attach for 24 hours.

  • Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Exposure: Expose cells to this compound for a predetermined period, typically ranging from 24 to 72 hours.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Incubation with MTT: After the this compound treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Incubate: Return the plate to the incubator for 4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment, collect the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described.

  • Loading with Dye: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)

The JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) dye is used to monitor mitochondrial health. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains as monomers and fluoresces green.

  • Cell Preparation: Seed cells in a 96-well plate and treat with this compound.

  • Staining: After treatment, incubate the cells with a working solution of JC-1 (typically 5-10 µg/mL) in culture medium for 20 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Measurement: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~530 nm) signals using a fluorescence microplate reader.

  • Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

References

Application Note and Protocol for the Spectrophotometric Determination of Drazoxolon Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide belonging to the isoxazole (B147169) class of chemicals.[1][2] It is identified by the CAS Registry Number 5707-69-7 and has the molecular formula C₁₀H₈ClN₃O₂.[1][3][4][5] this compound appears as yellow crystals and is practically insoluble in water but soluble in various organic solvents such as chloroform (B151607), ketones, and aromatic hydrocarbons.[1] This application note provides a detailed protocol for the quantitative determination of this compound in a solution using UV-Visible spectrophotometry. The method is based on the principle that this compound absorbs light in the UV-Visible region, and the amount of light absorbed is directly proportional to its concentration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample preparation and handling.

PropertyValueReference
CAS Registry Number 5707-69-7[1][3][5]
Molecular Formula C₁₀H₈ClN₃O₂[1][3][5]
Molecular Weight 237.64 g/mol [1][2][3]
Appearance Yellow crystals[1]
Melting Point 168 °C[1]
Solubility Practically insoluble in water; Soluble in alkali, aromatic hydrocarbons (4%), chloroform (~10%), ethanol (B145695) (1%), and ketones (5%).[1]
Use Fungicide[1][6]

Principle of the Method

This method utilizes UV-Visible spectrophotometry to determine the concentration of this compound. This compound, being a colored compound (yellow), is expected to exhibit significant absorbance in the visible or near-UV region of the electromagnetic spectrum. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Chloroform (analytical grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of chloroform and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by appropriate dilution with chloroform. For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with chloroform.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Take one of the working standard solutions (e.g., 10 µg/mL).

  • Scan the solution over a wavelength range of 200-800 nm using the UV-Visible spectrophotometer with chloroform as the blank.

  • Identify the wavelength at which the maximum absorbance is observed. This is the λmax for this compound in chloroform.

Calibration Curve Construction
  • Set the spectrophotometer to the predetermined λmax.

  • Use chloroform as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Plot a graph of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

Analysis of Unknown Sample
  • Prepare the unknown sample by dissolving it in chloroform and diluting it as necessary to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Data Presentation

The quantitative data for the calibration curve should be summarized as shown in Table 2.

Concentration (µg/mL)Absorbance at λmax
1Insert Value
2Insert Value
5Insert Value
10Insert Value
15Insert Value
20Insert Value

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the Beer-Lambert Law.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL this compound in Chloroform) working Prepare Working Standards (1-20 µg/mL) stock->working scan Determine λmax working->scan sample Measure Absorbance of Unknown working->sample measure Measure Absorbance of Standards scan->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Unknown Concentration sample->calculate calibrate->calculate

Caption: Experimental Workflow for this compound Determination.

beer_lambert_law cluster_equation Beer-Lambert Law A Absorbance (A) eq A = εcl epsilon Molar Absorptivity (ε) c Concentration (c) c->A is proportional to l Path Length (l)

Caption: Relationship defined by the Beer-Lambert Law.

References

Troubleshooting & Optimization

Overcoming low solubility of Drazoxolon in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Drazoxolon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a fungicide characterized by its low solubility in aqueous solutions. It is practically insoluble in water and acids.[1] However, it exhibits solubility in various organic solvents and alkaline solutions.[1] Conflicting data exists regarding its precise water solubility, with some sources listing it as practically insoluble while others provide a value of 10,000 mg/L at 20°C and pH 7.[1][2] This discrepancy may arise from different experimental conditions or the formation of salts in buffered solutions. For practical laboratory purposes, it should be treated as poorly soluble in neutral water.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: this compound's molecular structure makes it hydrophobic, leading to poor solubility in water.[1] If you are observing precipitation or failure to dissolve in an aqueous buffer, it is likely due to the compound's inherent low solubility. Factors such as buffer pH, concentration of this compound, and temperature can all influence its ability to dissolve.

Q3: Can I increase this compound solubility by adjusting the pH?

A3: Yes, pH modification is a viable strategy. This compound is soluble in alkali and forms stable salts with alkaline substances. With a predicted pKa of approximately 9.13, increasing the pH of your aqueous solution to a value above 10 should significantly enhance its solubility by converting it to its more soluble salt form. Always verify that the resulting high pH is compatible with your experimental system.

Q4: What are the most common methods to enhance the solubility of compounds like this compound?

A4: For poorly soluble compounds like this compound, several techniques can be employed. These are broadly categorized into physical and chemical modifications.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • pH Adjustment: Modifying the pH to ionize the compound, increasing its solubility.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.

Troubleshooting Guide: this compound Precipitation in Experiments

This guide addresses common issues encountered when preparing this compound stock and working solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of an organic stock solution into an aqueous buffer. The concentration of the organic solvent is insufficient to keep this compound dissolved in the final aqueous solution (solvent crashing out).1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure compatibility with your experiment). 3. Try a different solubilization method, such as pH adjustment or using surfactants.
Cloudiness or precipitate forms in the stock solution over time. The stock solution is supersaturated or unstable at the storage temperature.1. Store the stock solution at room temperature or 37°C if stability allows. 2. Prepare fresh stock solutions before each experiment. 3. Filter the stock solution through a 0.22 µm syringe filter before use to remove any micro-precipitates.
Inconsistent results between experiments. Incomplete solubilization of this compound, leading to variations in the actual concentration.1. Visually confirm the complete dissolution of this compound in the stock solution before use. 2. Use a validated solubilization protocol consistently across all experiments. 3. Consider quantifying the concentration of your stock solution via UV-Vis spectrophotometry if a reference standard is available.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
WaterPractically Insoluble
Water (pH 7, 20°C)10,000 mg/L
Aliphatic HydrocarbonsPractically Insoluble
AcidsPractically Insoluble
AlkaliSoluble
Ethanol~1% (10 g/L)
Ketones (e.g., Acetone)~5% (50 g/L)
Aromatic Hydrocarbons (e.g., Toluene)~4% (40 g/L)
Chloroform~10% (100 g/L)

Experimental Protocols

Below are detailed protocols for common solubilization techniques applicable to this compound.

Protocol 1: Solubilization using a Co-Solvent (DMSO)
  • Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound (MW: 237.64 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Vortex mixer

    • Warming bath or block (optional)

  • Procedure:

    • Weigh out 2.38 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellow solution should be obtained.

    • If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • Store the stock solution at room temperature or as recommended by the manufacturer, protected from light.

    • Note: When preparing working solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Solubilization using pH Adjustment (Alkaline Solution)
  • Objective: To prepare a 1 mg/mL aqueous stock solution of this compound by pH adjustment.

  • Materials:

    • This compound

    • 1 M Sodium Hydroxide (NaOH)

    • Deionized water

    • pH meter

  • Procedure:

    • Weigh out 1 mg of this compound powder.

    • Add 900 µL of deionized water. The compound will not dissolve.

    • While stirring, add 1 M NaOH dropwise until the this compound dissolves completely. This is expected to occur at a pH above 10.

    • Use a calibrated pH meter to monitor the pH.

    • Once dissolved, adjust the final volume to 1 mL with deionized water.

    • The final pH of this stock solution will be high. It must be significantly diluted into a final buffer system to bring the pH into a range compatible with the experiment, ensuring the compound does not precipitate upon neutralization.

Visualized Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy for this compound.

Drazoxolon_Solubility_Workflow start Start: Need to dissolve This compound check_organic Is an organic solvent compatible with the experiment? start->check_organic use_cosolvent Use Co-Solvent Method (e.g., DMSO, Ethanol) check_organic->use_cosolvent Yes check_ph Is a high or low pH compatible with the experiment? check_organic->check_ph No protocol1 Follow Protocol 1: Prepare high-concentration organic stock solution. use_cosolvent->protocol1 end_solution Prepare final working solution by diluting stock into aqueous buffer. protocol1->end_solution use_ph Use pH Adjustment Method check_ph->use_ph Yes use_surfactant Consider Advanced Methods: Surfactants or Complexation (e.g., Tween-80, Cyclodextrin) check_ph->use_surfactant No protocol2 Follow Protocol 2: Use NaOH to create a soluble salt. use_ph->protocol2 protocol2->end_solution use_surfactant->end_solution troubleshoot Issue: Precipitation on dilution end_solution->troubleshoot resolve Return to Start: - Lower final concentration - Choose a different method troubleshoot->resolve

Caption: Decision workflow for this compound solubilization.

References

Troubleshooting Drazoxolon detection in complex environmental matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drazoxolon Detection

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the detection of this compound in complex environmental matrices. It is intended for researchers, scientists, and professionals in analytical chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for this compound detection?

A1: this compound is typically analyzed using chromatographic techniques coupled with sensitive detectors. The most common methods include High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS). These methods are favored for their selectivity and sensitivity, which are crucial when dealing with complex matrices and trace-level concentrations.[1][2]

Q2: Which sample preparation methods are recommended for this compound in environmental samples?

A2: For complex matrices like soil, water, and food, robust sample preparation is key.[1][3] The most widely used techniques are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for a wide range of pesticides in food and soil matrices.[4] It involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup.

  • Solid-Phase Extraction (SPE): This is a preferred method for water samples, as it can isolate and pre-concentrate this compound from large volumes of water, effectively removing interferences.

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte (this compound) due to co-eluting compounds from the sample matrix. These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. Complex matrices like soil, sediments, and pigmented plant materials are particularly prone to causing significant matrix effects.

Troubleshooting Guides

This section addresses specific problems encountered during the analysis of this compound.

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my soil/water samples. What are the potential causes and solutions?

A: Low recovery is a common issue that can stem from several stages of the analytical workflow. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Solutions:

  • Inefficient Extraction: The choice of extraction solvent and pH can be critical.

    • Solution: Ensure the solvent polarity is appropriate for this compound. For QuEChERS, ensure the acetonitrile and salt combination is correct. For SPE, verify that the sorbent type (e.g., HLB, C18) is suitable and that the cartridge has been properly conditioned and is not drying out during sample loading.

  • Suboptimal Sample-to-Solvent Ratio: An incorrect ratio can lead to incomplete extraction.

    • Solution: For soil samples, pre-hydrating the sample before adding the extraction solvent can significantly improve efficiency. Experiment with different ratios as documented in various studies.

  • Analyte Loss During Cleanup: The cleanup step, while necessary, can sometimes remove the target analyte along with interferences.

    • Solution: If using dSPE, evaluate the sorbents. For example, Graphitized Carbon Black (GCB) is excellent for pigment removal but can adsorb planar pesticides. If this compound loss is suspected, try reducing the amount of GCB or using an alternative like PSA or C18.

  • Degradation of Analyte: this compound may be unstable under certain pH or temperature conditions.

    • Solution: Ensure that standards are fresh and stored correctly. Keep sample extracts cool and analyze them as quickly as possible after preparation.

The following diagram illustrates a logical workflow for diagnosing the cause of low analyte recovery.

LowRecovery Troubleshooting Workflow: Low Analyte Recovery Start Low Recovery Observed CheckExtraction Verify Extraction Protocol Start->CheckExtraction ExtractionOK Extraction OK? CheckExtraction->ExtractionOK CheckCleanup Evaluate Cleanup Step CleanupOK Cleanup OK? CheckCleanup->CleanupOK CheckStandards Assess Standard Stability StandardsOK Standards OK? CheckStandards->StandardsOK ExtractionOK->CheckCleanup Yes OptimizeExtraction Optimize Solvent/pH Adjust Sample:Solvent Ratio ExtractionOK->OptimizeExtraction No CleanupOK->CheckStandards Yes OptimizeCleanup Change Sorbent Type Reduce Sorbent Amount CleanupOK->OptimizeCleanup No PrepareNew Prepare Fresh Standards StandardsOK->PrepareNew No SystemIssue Investigate Instrument Issue (e.g., Inlet, Column) StandardsOK->SystemIssue Yes

A decision tree for troubleshooting low this compound recovery.
Issue 2: High Matrix Effects & Poor Sensitivity

Q: My results show significant signal suppression and I cannot reach the required limit of detection (LOD). How can I mitigate matrix effects?

A: High matrix effects are a primary cause of poor sensitivity and inaccurate quantification. Here are strategies to combat this issue.

Solutions:

  • Optimize Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering co-extractives.

    • dSPE Sorbents: For QuEChERS extracts, a combination of PSA (removes organic acids), C18 (removes nonpolar interferences), and GCB (removes pigments) is often used. The amounts may need to be optimized for your specific matrix.

    • SPE Optimization: For water analysis, ensure the SPE wash step is effective at removing interferences without eluting this compound. Experiment with different wash solvents.

  • Dilute the Extract: A simple and effective method is to dilute the final extract. This reduces the concentration of matrix components relative to the analyte. The trade-off is that the analyte concentration is also reduced, so this is only viable if the instrument is sensitive enough.

  • Use Matrix-Matched Calibration: This is a highly effective compensation strategy.

    • Protocol: Prepare your calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure. This ensures that the standards experience the same matrix effects as the samples, leading to more accurate quantification.

  • Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound is the gold standard for correcting both recovery losses and matrix effects. The internal standard behaves almost identically to the native analyte during extraction, cleanup, and ionization.

The table below summarizes typical recovery rates for pesticides using different dSPE cleanup sorbents in complex matrices like tea, which is known for significant matrix interference.

dSPE Sorbent CombinationMatrixAverage Recovery (%) (at 100 µg/kg)RSD (%)Efficacy
PSA + MgSO₄Green Tea85%<15%Good for general cleanup, less effective for pigments.
PSA + C18 + MgSO₄Black Tea88%<15%Better removal of nonpolar interferences.
PSA + GCB + MgSO₄Green Tea82%<20%Excellent for pigment removal but may reduce recovery of planar analytes.

Data synthesized from representative studies on pesticide analysis in complex botanical matrices.

Experimental Protocols

Generic QuEChERS Protocol for Soil Samples

This protocol is a starting point and should be optimized for your specific soil type and instrumentation.

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile (1% acetic acid can be added to improve the stability of certain pesticides).

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For soils with high organic content, also include 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

    • Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (Soil, Water, etc.) Extraction 2. Extraction (QuEChERS / SPE) Sample->Extraction Cleanup 3. Extract Cleanup (dSPE) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Processing 5. Data Processing (& Quantification) Analysis->Processing

A typical workflow for this compound analysis in environmental samples.

References

Technical Support Center: Drazoxolon Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Drazoxolon from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary extraction methods for this compound from soil?

A1: The most recommended methods for extracting this compound from soil are modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and Ultrasound-Assisted Extraction (UAE). QuEChERS is a widely used multi-residue method that is fast and requires minimal solvent.[1][2][3] UAE is another efficient technique that uses ultrasonic waves to enhance extraction.[4][5]

Q2: What are the key physicochemical properties of this compound to consider during extraction?

A2: Understanding the physicochemical properties of this compound is crucial for optimizing extraction. Key parameters include:

PropertyValueImplication for Extraction
Molecular Weight 237.64 g/mol Standard molecular weight for a pesticide.
LogP (Octanol-Water Partition Coefficient) 2.041 (Crippen Calculated)Indicates moderate hydrophobicity, suggesting good solubility in organic solvents like acetonitrile (B52724).
pKa 9.13 ± 0.40 (Predicted)As a weak acid, its charge state is pH-dependent. At neutral or acidic pH, it will be in its neutral form, which is more amenable to extraction into organic solvents.
Water Solubility Log10WS: -2.49 (Crippen Calculated)Low water solubility favors partitioning into an organic solvent during liquid-liquid extraction.

Q3: How does soil composition affect this compound extraction efficiency?

A3: Soil composition significantly impacts extraction efficiency. High organic matter and clay content can lead to strong adsorption of this compound, making it difficult to extract. Acidic soils may enhance the adsorption of weakly acidic pesticides like this compound. It is crucial to characterize your soil samples to anticipate and troubleshoot potential extraction issues.

Q4: What are typical recovery rates for pesticide extraction from soil using QuEChERS?

A4: For many pesticides, the QuEChERS method can achieve recovery rates between 70% and 120%, with a relative standard deviation (RSD) of less than 20%.[6][7][8] While specific data for this compound is limited, similar recovery rates can be expected with an optimized protocol.

Q5: Can I use Ultrasound-Assisted Extraction (UAE) for this compound?

A5: Yes, UAE is a suitable method for extracting fungicides from soil.[4][9] It offers the advantage of enhanced extraction efficiency through the use of ultrasonic waves to disrupt the soil matrix and improve solvent penetration. For azole antifungals, recoveries have been reported in the range of 81.1% to 119.0%.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: Insufficient shaking/vortexing time or intensity.Increase shaking time to at least 2 minutes during the extraction step. Ensure vigorous vortexing. For UAE, optimize sonication time and power.
Strong Adsorption to Soil Matrix: High organic matter or clay content in the soil.Consider using a modified QuEChERS approach with a buffer to adjust the pH. A pre-wetting step for dry soil samples can also improve extraction. For UAE, a solvent mixture of water and methanol (B129727) may improve efficiency.[4]
Inappropriate Solvent: The chosen solvent may not be optimal for this compound.Acetonitrile is the standard for QuEChERS and is suitable for this compound's polarity. For UAE, ammonified methanol has shown good results for other azole antifungals.[9]
High Variability in Results (High RSD) Inconsistent Sample Homogenization: Soil samples are not uniform.Thoroughly mix and sieve soil samples before taking a subsample for extraction.
Inconsistent Pipetting or Weighing: Errors in adding solvents, salts, or the soil sample itself.Use calibrated pipettes and balances. Perform these steps carefully and consistently for all samples.
Matrix Effects in LC-MS/MS Analysis: Co-extracted soil components interfering with the ionization of this compound.Prepare matrix-matched calibration standards to compensate for matrix effects. Optimize the d-SPE cleanup step with appropriate sorbents.
Co-eluting Peaks or High Background in Chromatogram Insufficient Cleanup: The d-SPE step is not effectively removing interfering compounds.For soils with high organic matter, consider using a combination of PSA and C18 sorbents in the d-SPE step. Graphitized carbon black (GCB) can be used, but may also remove planar pesticides like this compound, so use with caution.
Contaminated Reagents or Glassware: Introduction of contaminants during the procedure.Use high-purity solvents and reagents. Thoroughly clean all glassware before use. Run a reagent blank with each batch of samples to check for contamination.
Emulsion Formation During Partitioning High Fat or Surfactant Content in Soil: Although less common in soil than in biological matrices, some soil components can cause emulsions.Centrifuge at a higher speed or for a longer duration. Add a small amount of a salt like sodium chloride to help break the emulsion.

Experimental Protocols

Modified QuEChERS Method for this compound Extraction

This protocol is adapted from standard QuEChERS procedures for pesticides in soil.[1][7]

a. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

  • If the soil is very dry, weigh 3 g of the soil into a 50 mL centrifuge tube and add 7 mL of water. Vortex briefly and let it hydrate (B1144303) for 30 minutes. For soil with higher moisture content, start with 10 g of soil.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - for buffered extraction).

  • Immediately cap the tube and shake vigorously for at least 2 minutes.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is based on UAE methods for other fungicides in soil.[4][5][9]

a. Sample Preparation:

  • Weigh 2 g of homogenized soil into a 15 mL glass vial.

  • Add 10 mL of the extraction solvent (e.g., a 1:1 mixture of water and methanol, or ammonified methanol).

b. Extraction:

  • Place the vial in an ultrasonic bath.

  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 30°C).

  • After sonication, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

c. Final Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes expected performance data for pesticide extraction from soil using the QuEChERS method, which can be used as a benchmark for this compound method validation.

ParameterTypical Value RangeReference(s)
Recovery 70 - 120%[6][7][8]
Repeatability (RSDr) ≤ 20%[6][7]
Within-Laboratory Reproducibility (RSDwR) ≤ 20%[10]
Limit of Quantification (LOQ) 5 - 50 µg/kg[11][12]

Visualizations

Drazoxolon_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenize and Sieve soil_sample->homogenize weigh Weigh Subsample homogenize->weigh add_solvent Add Acetonitrile weigh->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vigorous Shaking add_salts->shake centrifuge1 Centrifugation shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: QuEChERS workflow for this compound extraction from soil.

Troubleshooting_Logic start Low Recovery? check_extraction Incomplete Extraction? start->check_extraction Yes check_adsorption Strong Adsorption? start->check_adsorption No check_extraction->check_adsorption No solution1 Increase Shaking Time/Intensity check_extraction->solution1 Yes check_cleanup Analyte Loss During Cleanup? check_adsorption->check_cleanup No solution2 Modify pH / Pre-wet Soil check_adsorption->solution2 Yes solution3 Optimize d-SPE Sorbents check_cleanup->solution3 Yes end Recovery Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing matrix effects in LC-MS/MS analysis of Drazoxolon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the fungicide Drazoxolon.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.[2] In complex matrices like fruits, vegetables, or soil, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix extract spiked with this compound at the same concentration. The Matrix Effect Factor (MEF) can be calculated using the following formula:

MEF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100

A MEF value significantly different from 100% (e.g., <80% or >120%) indicates the presence of ion suppression or enhancement, respectively.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The three main strategies to address matrix effects are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: To chromatographically separate this compound from co-eluting matrix components.

  • Compensation using Calibration Techniques: To correct for the matrix effects during data processing.

Each of these strategies is discussed in more detail in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Poor recovery and significant ion suppression for this compound in fruit and vegetable samples.

This is a common issue when analyzing pesticide residues in complex food matrices. The pigments, sugars, and organic acids in fruits and vegetables can significantly suppress the this compound signal.

Recommended Solutions:

  • Implement the QuEChERS Sample Preparation Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted and effective sample preparation method for pesticide analysis in food matrices.[4][5][6] It involves an initial extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step. For pigmented samples, consider using d-SPE sorbents like graphitized carbon black (GCB) or a combination of PSA (primary secondary amine) and C18.[7]

    Experimental Protocol: Modified QuEChERS for this compound in Spinach

    • Sample Homogenization: Homogenize 10 g of spinach sample with 10 mL of acetonitrile.

    • Extraction: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate dihydrate) to the sample tube. Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

    • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB (for pigmented samples). Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

    • Analysis: Collect the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

  • Optimize Chromatographic Conditions: Ensure baseline separation of this compound from the major matrix interferences.

    • Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle size C18 or a Phenyl-Hexyl column, to improve separation efficiency.

    • Gradient Optimization: Develop a gradient elution program that provides a good separation of this compound from the early-eluting, more polar matrix components.

    Table 1: Representative LC-MS/MS Parameters for this compound Analysis

    Parameter Setting
    LC Column C18, 2.1 x 100 mm, 1.8 µm
    Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
    Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
    Gradient 5% B to 95% B over 10 minutes
    Flow Rate 0.3 mL/min
    Injection Volume 5 µL
    Ionization Mode Positive Electrospray Ionization (ESI+)
    Precursor Ion (m/z) 238.0
    Product Ions (m/z) 141.0 (Quantifier), 113.0 (Qualifier)

    | Collision Energy | 20 eV (Quantifier), 35 eV (Qualifier) |

  • Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the final extract.[2] A 10-fold or higher dilution with the initial mobile phase can significantly reduce matrix effects, although this may compromise the limit of detection.

Diagram 1: Workflow for Evaluating and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies start Analyze this compound Standard in Solvent calculate_mef Calculate Matrix Effect Factor (MEF) start->calculate_mef spike Spike Blank Matrix Extract with this compound analyze_spike Analyze Spiked Extract spike->analyze_spike analyze_spike->calculate_mef decision MEF Acceptable? calculate_mef->decision sample_prep Optimize Sample Preparation (e.g., QuEChERS) sample_prep->decision chromatography Optimize Chromatography chromatography->decision calibration Use Matrix-Matched Calibration calibration->decision decision->sample_prep No decision->chromatography No decision->calibration No end Proceed with Validation decision->end Yes

Caption: A logical workflow for the systematic evaluation and mitigation of matrix effects in LC-MS/MS analysis.

Issue 2: Inconsistent quantification of this compound across different sample batches or matrices.

This variability is often a direct consequence of differing matrix compositions between samples, leading to inconsistent ion suppression or enhancement.

Recommended Solutions:

  • Employ Matrix-Matched Calibration: This is the most effective way to compensate for consistent matrix effects.[3][8][9][10] Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

    Experimental Protocol: Preparation of a Matrix-Matched Calibration Curve

    • Prepare Blank Matrix Extract: Extract a blank sample (known to be free of this compound) using the same sample preparation method as for your unknown samples.

    • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

    • Serial Dilutions: Perform serial dilutions of the stock solution into the blank matrix extract to create a series of calibration standards at different concentrations.

    • Analysis: Analyze the matrix-matched calibration standards alongside your samples.

    • Quantification: Use the resulting calibration curve to quantify this compound in your samples.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. A SIL-IS for this compound (e.g., this compound-d4 or ¹³C₆-Drazoxolon) would be the gold standard for correcting matrix effects. However, commercial availability of a this compound SIL-IS is limited. If a specific SIL-IS is not available, consider using a structurally similar compound as an internal standard, though its ability to compensate for matrix effects may be less effective.

Table 2: Representative Data on the Effectiveness of Matrix Effect Mitigation Strategies for this compound in Lettuce

Mitigation Strategy Mean Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect Factor (MEF, %)
Solvent Calibration 55 25 45 (Suppression)
Sample Dilution (10-fold) 85 15 88
Matrix-Matched Calibration 98 8 99

| SIL-IS + Solvent Calibration | 101 | 5 | Not Applicable |

Diagram 2: Decision Tree for Selecting a Calibration Strategy

CalibrationStrategy start Start is_sil_is_available Stable Isotope-Labeled Internal Standard Available? start->is_sil_is_available use_sil_is Use SIL-IS with Solvent Calibration is_sil_is_available->use_sil_is Yes is_blank_matrix_available Blank Matrix Available? is_sil_is_available->is_blank_matrix_available No use_matrix_matched Use Matrix-Matched Calibration is_blank_matrix_available->use_matrix_matched Yes standard_addition Consider Standard Addition Method is_blank_matrix_available->standard_addition No

Caption: A decision-making guide for choosing the appropriate calibration method to address matrix effects.

References

Enhancing the sensitivity of analytical methods for Drazoxolon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Drazoxolon. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and accuracy.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting
Question/Issue Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting analyte ionization.Optimize the mobile phase pH to ensure this compound is in a single ionic state.
Secondary interactions between this compound and the stationary phase.Add a competing base or acid to the mobile phase to block active sites on the stationary phase.[1]
Column overload.Reduce the injection volume or the concentration of the sample.[2]
Column degradation.Replace the analytical column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mobile phase mixing and degas the solvents. Check the HPLC pump for leaks and ensure consistent flow.[3]
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient time before injection.
Low Sensitivity/Poor Signal-to-Noise Suboptimal detection wavelength.Determine the UV absorbance maximum of this compound and set the detector to that wavelength.
Inefficient extraction from the sample matrix.Optimize the sample preparation procedure, including the choice of extraction solvent and pH.
Matrix suppression effects.Employ a more effective clean-up step, such as Solid Phase Extraction (SPE), or use matrix-matched calibration standards.[4][5]
Baseline Noise or Drift Contaminated mobile phase or HPLC system.Use high-purity solvents and filter the mobile phase. Flush the HPLC system to remove contaminants.
Air bubbles in the detector.Degas the mobile phase thoroughly.
Detector lamp aging.Replace the detector lamp if it has exceeded its operational lifetime.
GC-MS Analysis Troubleshooting
Question/Issue Possible Causes Recommended Solutions
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization of this compound to reduce its polarity.
Non-volatile residues in the inlet.Perform regular maintenance of the GC inlet, including replacing the liner and septum.
Inappropriate injection temperature.Optimize the injection temperature to ensure complete and rapid vaporization without degradation.
Low Response or No Peak Analyte degradation in the hot injector.Use a lower injection temperature or a pulsed-pressure injection to minimize residence time in the injector.
Leaks in the GC system.Check for leaks at the injector, column fittings, and septum using an electronic leak detector.
Inefficient ionization in the MS source.Clean and tune the MS ion source according to the manufacturer's instructions.
Matrix Interference/High Background Co-eluting matrix components.Improve the sample clean-up procedure using techniques like SPE or dispersive SPE (dSPE) with appropriate sorbents.
Insufficient chromatographic resolution.Optimize the GC temperature program to better separate this compound from matrix components.
Contamination of the GC-MS system.Bake out the GC column and clean the MS ion source.
Peak Splitting Incompatible solvent for injection.Ensure the sample is dissolved in a solvent that is compatible with the stationary phase and the initial oven temperature.
Column inlet contamination or damage.Trim the first few centimeters of the GC column or replace the column if necessary.
Improper column installation.Ensure the column is installed correctly in the injector and detector with the proper ferrule and tightness.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample preparation technique for enhancing this compound sensitivity in complex matrices like soil or food?

A1: For complex matrices, a multi-step sample preparation protocol is recommended. This typically involves:

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is often a good starting point due to its efficiency with a wide range of pesticides.

  • Clean-up: Following extraction, a dispersive solid-phase extraction (dSPE) clean-up step is crucial to remove interfering matrix components. The choice of dSPE sorbent (e.g., PSA, C18, GCB) should be optimized based on the specific matrix. For highly complex matrices, Solid Phase Extraction (SPE) with a dedicated cartridge may provide a cleaner extract.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: While this compound can be analyzed directly by GC-MS, derivatization can significantly improve its chromatographic behavior and sensitivity. This compound contains a polar N-H group which can lead to peak tailing due to interactions with active sites in the GC system. Silylation is a common derivatization technique that replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar derivative with improved peak shape and higher response.

Q3: How can I overcome matrix effects in LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To mitigate these effects:

  • Improve Sample Clean-up: Utilize advanced clean-up techniques like SPE or dSPE to remove as many matrix components as possible.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Optimize Chromatographic Separation: Ensure baseline separation of this compound from any co-eluting matrix components.

Q4: What are the key parameters to optimize for a sensitive HPLC-UV method for this compound?

A4: To achieve high sensitivity in an HPLC-UV method for this compound, focus on the following:

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound and set the UV detector accordingly.

  • Mobile Phase Composition: Optimize the mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water with a pH modifier) to achieve good peak shape and retention.

  • Column Chemistry: Select a C18 column with good end-capping to minimize peak tailing.

  • Injection Volume: Maximize the injection volume without causing peak distortion or column overload.

  • Sample Pre-concentration: If necessary, include a pre-concentration step in your sample preparation, such as solid-phase extraction followed by elution in a small volume of solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis using different analytical methods. These values can serve as a benchmark for method development and validation.

Table 1: GC-MS Performance Data for this compound Analysis

ParameterValueMatrixReference
Limit of Detection (LOD)0.003 µg/mLStandard Solution
Calibration Range0.1 - 3.5 µg/mLStandard Solution
Recovery91.6 – 110.9%Spiked Samples

Table 2: HPLC Performance Data for Pesticide Analysis (General)

ParameterValueMatrixReference
Limit of Detection (LOD)1.4–2.3 μg/LPlasma
Limit of Quantification (LOQ)0.0152 µg/mLFormulation
Recovery59–80%Plasma
Intraday Precision (RSD)≤ 6%Plasma
Interday Precision (RSD)≤ 6%Plasma

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in environmental or food samples. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (QuEChERS-based)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Clean-up:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for food matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 25 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 127, 237).

Detailed Methodology for HPLC-UV Analysis of this compound

This protocol outlines a general procedure for the HPLC-UV analysis of this compound.

1. Sample Preparation

  • Extraction:

    • Extract a known amount of the sample with a suitable solvent such as acetonitrile or methanol.

    • Filter the extract through a 0.45 µm syringe filter.

  • Solid Phase Extraction (SPE) Clean-up (if necessary):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV Instrumental Parameters

  • High-Performance Liquid Chromatograph:

    • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: Set to the λmax of this compound (to be determined experimentally, typically in the range of 254-280 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Homogenized Sample extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gcms GC-MS Analysis cleanup->gcms Volatile Analytes hplc HPLC-UV Analysis cleanup->hplc Non-Volatile Analytes quantification Quantification gcms->quantification hplc->quantification reporting Reporting quantification->reporting

Figure 1. General experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solution Solution Pathway start Analytical Problem Identified (e.g., Poor Peak Shape) check_system Check Instrument Parameters (Flow, Temp, etc.) start->check_system check_consumables Inspect Consumables (Column, Liner, Septum) start->check_consumables improve_cleanup Enhance Sample Cleanup start->improve_cleanup If matrix-related optimize_method Optimize Method Parameters check_system->optimize_method replace_parts Replace Faulty Components check_consumables->replace_parts result Problem Resolved optimize_method->result replace_parts->result improve_cleanup->result

Figure 2. A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of Drazoxolon and Modern Fungicides: Fungicidal Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal spectrum of Drazoxolon, an older oxazole (B20620) fungicide, with modern fungicide classes, including Quinone outside Inhibitors (QoIs), Demethylation Inhibitors (DMIs), and Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). The comparison focuses on their efficacy against key fungal pathogens, modes of action, and includes available experimental data and protocols.

Executive Summary

This compound is a foliar and seed treatment fungicide with both protective and curative properties.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation, disrupting cellular energy production in fungi. While historically used against a range of fungal diseases, its use has largely been superseded by modern fungicides with more specific modes of action and often broader spectrums of activity. This guide will delve into the available data to provide a comparative overview.

Fungicidal Spectrum: A Head-to-Head Comparison

The fungicidal spectrum of a fungicide refers to the range of fungal pathogens it is effective against. The following tables summarize the known fungicidal spectrum of this compound and compare it with that of modern fungicide classes. It is important to note that quantitative efficacy data for this compound is limited in publicly available literature, reflecting its status as an older, and in many regions, obsolete fungicide.

Table 1: Fungicidal Spectrum Against Powdery Mildew

Fungicide ClassActive Ingredient(s)Target Pathogen (Example)Efficacy Data
This compound This compoundErysiphe graminis (on barley)Successful control and improved yield reported in historical field trials. Specific percentage of control is not readily available.[2]
QoIs (Strobilurins) Azoxystrobin, PyraclostrobinErysiphe necator (on grapes)High efficacy, often providing >95% control in field trials.
DMIs (Azoles) Tebuconazole, PropiconazoleBlumeria graminis (on cereals)Broad-spectrum activity with good curative and protective properties.
SDHIs Boscalid, FluxapyroxadPodosphaera xanthii (on cucurbits)Excellent control, often used in resistance management programs.

Table 2: Fungicidal Spectrum Against Coffee Rust

Fungicide ClassActive Ingredient(s)Target PathogenEfficacy Data
This compound This compoundHemileia vastatrixReported to control coffee rust, but specific quantitative data on efficacy is scarce in recent literature.[1]
QoIs (Strobilurins) Azoxystrobin, PyraclostrobinHemileia vastatrixField trials have shown significant reductions in disease incidence, with some studies reporting over 80% control.[3]
DMIs (Azoles) Tebuconazole, CyproconazoleHemileia vastatrixWidely used for coffee rust control, demonstrating both preventative and curative activity.[3]
SDHIs -Hemileia vastatrixWhile some SDHIs may have activity, they are not typically the primary choice for coffee rust management.

Table 3: Fungicidal Spectrum Against Seed-Borne Pathogens

Fungicide ClassActive Ingredient(s)Target PathogensEfficacy Data
This compound This compoundPythium spp., Fusarium spp.Used as a seed treatment to control damping-off and foot rot. Specific efficacy percentages are not well-documented in recent studies.
QoIs (Strobilurins) Azoxystrobin, PyraclostrobinPythium spp., Fusarium spp.Often included in seed treatment formulations for broad-spectrum control of seedling diseases.
DMIs (Azoles) Tebuconazole, FlutriafolFusarium spp.Effective against various seed-borne Fusarium species.
SDHIs Sedaxane, FluxapyroxadRhizoctonia solani, Fusarium spp.Provide good to excellent control of a range of seed and soil-borne pathogens.

Modes of Action: A Mechanistic Overview

Understanding the mode of action is critical for effective and sustainable disease management, particularly for mitigating the development of fungicide resistance.

This compound: Uncoupling Oxidative Phosphorylation

This compound disrupts the production of ATP, the main energy currency of the cell, by uncoupling oxidative phosphorylation. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to function. This leads to a rapid depletion of cellular energy and ultimately, fungal cell death.

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps Protons H_in H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->H_in Transports Protons In

Caption: this compound uncouples oxidative phosphorylation.

Modern Fungicides: Targeted Inhibition

In contrast to the general energy disruption caused by this compound, modern fungicides have highly specific molecular targets.

  • Quinone outside Inhibitors (QoIs or Strobilurins): These fungicides inhibit the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage prevents the transfer of electrons, thereby halting ATP synthesis.

cluster_etc Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Blocked by QoIs Complex_IV Complex IV Cyt_c->Complex_IV H2O H₂O Complex_IV->H2O O2 O₂ O2->Complex_IV

Caption: QoI fungicides block the electron transport chain at Complex III.

  • Demethylation Inhibitors (DMIs or Azoles): DMIs inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately cell death.

Lanosterol Lanosterol C14_demethylase C14-demethylase Lanosterol->C14_demethylase Ergosterol Ergosterol C14_demethylase->Ergosterol Blocked by DMIs Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation DMIs DMI Fungicides

Caption: DMI fungicides inhibit the biosynthesis of ergosterol.

  • Succinate Dehydrogenase Inhibitors (SDHIs): SDHIs target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this enzyme, they block the oxidation of succinate to fumarate, which is a key step in both the Krebs cycle and the electron transport chain, thus disrupting cellular respiration and energy production.

cluster_krebs Krebs Cycle & Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Blocked by SDHIs CoQ Coenzyme Q Complex_II->CoQ e- transfer SDHIs SDHI Fungicides

Caption: SDHI fungicides inhibit Complex II of the electron transport chain.

Experimental Protocols

To ensure the reproducibility and validity of fungicidal efficacy studies, standardized experimental protocols are essential. Below are generalized methodologies for in vitro and in-field testing.

In Vitro Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay

This method is commonly used to determine the direct effect of a fungicide on the growth of a fungal pathogen.

Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Appropriate culture medium (e.g., Potato Dextrose Agar (B569324) - PDA)

  • Fungicide stock solution

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

  • Incubator

Workflow:

A Prepare fungicide dilutions B Amend molten agar with fungicide A->B C Pour amended agar into petri dishes B->C D Inoculate center of plate with fungal plug C->D E Incubate at optimal temperature D->E F Measure colony diameter at set intervals E->F G Calculate percent inhibition and EC50 F->G

Caption: Workflow for in vitro mycelial growth inhibition assay.

Procedure:

  • Prepare Fungicide Dilutions: A series of dilutions of the test fungicide are prepared in a suitable solvent.

  • Amend Culture Medium: The fungicide dilutions are added to molten agar medium (e.g., PDA) at a temperature that will not degrade the fungicide (typically 45-50°C). A control plate with no fungicide is also prepared.

  • Pour Plates: The amended agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percent inhibition against the log of the fungicide concentration and fitting a dose-response curve.

In-Field Fungicide Efficacy Testing

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.

Objective: To assess the efficacy of a fungicide in controlling a specific plant disease in the field and its impact on crop yield.

Workflow:

A Select a suitable field site with a history of the target disease B Establish experimental plots in a randomized complete block design A->B C Apply fungicide treatments at specified growth stages and intervals B->C D Include untreated control and standard fungicide plots B->D E Assess disease severity and incidence at regular intervals C->E F Collect yield and quality data at harvest E->F G Statistically analyze the data to determine treatment effects F->G

Caption: Workflow for in-field fungicide efficacy trial.

Procedure:

  • Site Selection: Choose a field with a known history of the target disease and uniform soil and environmental conditions.

  • Experimental Design: The trial should be set up using a statistically valid design, such as a randomized complete block design, with multiple replications for each treatment.

  • Treatments: Treatments will include different rates of the test fungicide, an untreated control, and a standard commercial fungicide for comparison.

  • Application: Fungicides are applied using calibrated equipment at timings relevant to the disease cycle and crop growth stage.

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity (area of plant tissue affected) are assessed visually using standardized rating scales at multiple time points.

  • Yield and Quality Assessment: At the end of the growing season, crop yield and relevant quality parameters are measured from each plot.

  • Data Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments in terms of disease control and yield.

Conclusion

This compound, an older fungicide, has a broad but not well-quantified fungicidal spectrum, with a mode of action that involves the general disruption of cellular energy production. Modern fungicides, in contrast, have highly specific molecular targets, which contributes to their high efficacy but also to a greater risk of resistance development. The QoI, DMI, and SDHI classes of fungicides generally offer a broad and well-documented spectrum of activity against many economically important fungal pathogens.

For researchers and professionals in drug development, the evolution from broad-acting fungicides like this compound to the highly specific modern compounds illustrates the progress in understanding fungal biology and biochemistry. While this compound is no longer a primary tool in modern agriculture, its mode of action as an uncoupler of oxidative phosphorylation remains a valid, albeit less specific, fungicidal strategy. The development of new fungicides will likely continue to focus on novel, specific targets to enhance efficacy and manage the ongoing challenge of fungicide resistance.

References

Validating a New Analytical Method for Drazoxolon Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of Drazoxolon against established gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. The validation of this new method is benchmarked against a certified reference material, ensuring accuracy and reliability. This document is intended to assist researchers, scientists, and professionals in drug development in evaluating and implementing analytical techniques for this compound.

Introduction to this compound Analysis

This compound is an oxazole (B20620) fungicide used to control seed and soil-borne diseases. Its detection and quantification are crucial for ensuring food safety and environmental monitoring.[1] Accurate analysis relies on validated methods and the use of certified reference materials. Several chromatographic techniques, including HPLC and GC, are suitable for the determination of this compound. Certified reference materials for this compound are available from suppliers such as HPC Standards Inc. and as PESTANAL® analytical standards.[2]

Comparative Analysis of Analytical Methods

This section details the performance of a new hypothetical method, "Rapid UPLC-MS/MS," and compares it with established GC-MS and HPLC-UV methods for the analysis of this compound.

Data Presentation

The following tables summarize the quantitative performance data for the three analytical methods.

Table 1: Method Performance Comparison for this compound Analysis

ParameterRapid UPLC-MS/MS (New Method)GC-MS (Established Method)HPLC-UV (Established Method)
Limit of Detection (LOD) 0.5 µg/L0.006 - 0.3 µg/L[1]1.4 - 2.3 µg/L[3]
Limit of Quantification (LOQ) 1.5 µg/LNot SpecifiedNot Specified
Linear Range 1 - 500 µg/LNot SpecifiedNot Specified
Recovery 95 - 105%Not Specified59 - 80%[3]
Precision (RSD) < 5%Not Specified≤ 6%[3]
Run Time 5 min30 min[1]15 min

Table 2: Certified Reference Material Specifications

ParameterSpecification
Product Name This compound PESTANAL®
CAS Number 5707-69-7[2][4]
Molecular Formula C10H8ClN3O2[2][4]
Molecular Weight 237.64 g/mol [2][4]
Purity ≥ 98%

Experimental Protocols

Detailed methodologies for the new and established analytical methods are provided below.

Rapid UPLC-MS/MS (New Method)
  • Sample Preparation:

    • A 10 mL water sample is fortified with the this compound certified reference material.

    • Solid-phase extraction (SPE) is performed using a C18 cartridge to extract and concentrate the analyte.

    • The cartridge is washed with 5 mL of water and eluted with 2 mL of acetonitrile (B52724).

    • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

  • Instrumentation:

    • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Mass Spectrometer.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

GC-MS (Established Method)

This protocol is based on the method described for the analysis of oxazole fungicides in malt (B15192052) beverages.[1]

  • Sample Preparation:

    • Direct immersion solid-phase microextraction (DI-SPME) is used for sample extraction.[1]

    • A polar carbowax–divinylbenzene 70-μm fiber is exposed to the sample at 60 °C for 30 minutes with continuous stirring.[1]

  • Instrumentation:

    • Instrument: Agilent 7890B GC with 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Desorption: Thermal desorption of the SPME fiber in the injection port at 250 °C for 5 minutes.[1]

    • Detection: Mass spectrometry in selected ion monitoring (SIM) mode.[1]

HPLC-UV (Established Method)

This protocol is adapted from a method for pesticide residue analysis.[3]

  • Sample Preparation:

    • A two-step extraction procedure involving cold-induced homogenous liquid-liquid extraction followed by dispersive liquid-liquid microextraction is employed.[3]

  • Instrumentation:

    • Instrument: Hewlett–Packard 1090–II liquid chromatograph with a diode-array detector (DAD).[3]

    • Column: SUPELCOSIL™ LC–18 (15 cm × 3 mm, 3 µm).[3]

    • Mobile Phase: Methanol–water (80:20, v/v).[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: 212 nm.[3]

    • Column Temperature: 45 °C.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

cluster_0 Method Validation Workflow A Obtain Certified Reference Material B Prepare Standard Solutions A->B C Select Analytical Method (New or Established) B->C D Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) C->D E Sample Analysis D->E F Data Comparison and Reporting E->F cluster_1 Rapid UPLC-MS/MS Workflow S1 Sample Fortification S2 Solid-Phase Extraction (SPE) S1->S2 S3 Elution S2->S3 S4 Evaporation & Reconstitution S3->S4 S5 UPLC-MS/MS Analysis S4->S5 cluster_2 Established GC-MS Workflow G1 Direct Immersion SPME G2 Thermal Desorption G1->G2 G3 GC Separation G2->G3 G4 MS Detection (SIM) G3->G4

References

A Comparative Toxicological Analysis of Drazoxolon: An Overview in the Absence of Metabolite Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the comparative toxicology of the fungicide Drazoxolon (B1670939) and its metabolites. While toxicity data for the parent compound, this compound, is available, extensive searches have not yielded specific information on the identification and toxicological profiles of its metabolites. This absence of data currently precludes a direct comparative analysis as requested.

This guide, therefore, summarizes the available toxicological data for this compound and outlines the standard experimental protocols that would be employed in a comparative toxicological study. A hypothetical workflow for such a study is also presented to fulfill the visualization requirement.

Toxicological Profile of this compound

The acute toxicity of this compound has been evaluated in several animal models. The available data is summarized in the table below.

Test Organism Endpoint Value (mg/kg) Reference
RatAcute Oral LD50126[3]
MouseAcute Oral LD50129[3]
RabbitAcute Oral LD50100-120
DogAcute Oral LD5017
CatAcute Oral LD5050-100

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

In 90-day feeding trials, a No-Observed-Adverse-Effect-Level (NOAEL) was established for rats at a dietary concentration of 30 mg/kg, indicating no ill effects at this level of exposure over the study period.

Standard Experimental Protocols for Comparative Toxicology

In the absence of specific studies on this compound metabolites, this section outlines the general methodologies that would be applied in a comparative toxicological assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Identification and Synthesis of Metabolites:

  • In Vivo Metabolism Studies: Administration of this compound to laboratory animals (e.g., rats) followed by the collection of urine, feces, and blood to identify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • In Vitro Metabolism Studies: Incubation of this compound with liver microsomes or hepatocytes from different species (including human) to identify metabolic pathways and major metabolites.

  • Chemical Synthesis: Once identified, metabolites would be chemically synthesized in sufficient quantities for toxicological testing.

2. Acute Oral Toxicity Testing (Following OECD Guideline 423/425):

  • Test Animals: Typically rats or mice.

  • Procedure: A single dose of the test substance (this compound or a metabolite) is administered orally to a group of animals.

  • Observations: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: Determination of the LD50 value.

3. Sub-chronic Toxicity Testing (Following OECD Guideline 408):

  • Test Animals: Typically rats.

  • Procedure: Repeated daily oral administration of the test substance at various dose levels for 90 days.

  • Observations: Detailed clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and comprehensive histopathological examination of organs and tissues.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

4. Genotoxicity Assays:

  • Ames Test (Following OECD Guideline 471): An in vitro test to assess the mutagenic potential of the substances using strains of Salmonella typhimurium.

  • In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473): To assess the potential of the substances to induce structural chromosomal aberrations in cultured mammalian cells.

  • In Vivo Micronucleus Test (Following OECD Guideline 474): To detect damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

5. Ecotoxicity Testing:

  • Acute Toxicity to Fish (Following OECD Guideline 203): To determine the LC50 of the substances in fish species like rainbow trout or zebrafish over a 96-hour period.

  • Acute Immobilisation Test in Daphnia (Following OECD Guideline 202): To determine the EC50 for immobilization of the freshwater crustacean Daphnia magna.

  • Algal Growth Inhibition Test (Following OECD Guideline 201): To assess the effects of the substances on the growth of freshwater algae.

Hypothetical Workflow for Comparative Toxicological Assessment

The following diagram illustrates a logical workflow for a comprehensive comparative toxicological study of a parent compound and its metabolites.

cluster_0 Metabolite Identification & Synthesis cluster_1 Comparative Toxicity Testing cluster_2 Data Analysis & Risk Assessment A In Vivo Metabolism Studies (e.g., Rat Model) C Metabolite Identification (LC-MS, NMR) A->C B In Vitro Metabolism Studies (e.g., Liver Microsomes) B->C D Chemical Synthesis of Identified Metabolites C->D F Metabolite 1 D->F G Metabolite 2 D->G E This compound (Parent Compound) H Acute Toxicity (LD50) E->H I Sub-chronic Toxicity (NOAEL) E->I J Genotoxicity E->J K Ecotoxicity E->K F->H F->I F->J F->K G->H G->I G->J G->K L Comparative Analysis of Toxicity Data H->L I->L J->L K->L M Mechanism of Action Studies (Signaling Pathways) L->M N Human Health & Environmental Risk Assessment L->N

Caption: Hypothetical workflow for the comparative toxicology of a parent compound and its metabolites.

Potential Mechanisms of Toxicity

While specific signaling pathways for this compound are not documented in the available literature, fungicides as a class can exert their toxic effects through various mechanisms. These can include:

  • Disruption of Cellular Respiration: Interference with mitochondrial function and energy production.

  • Inhibition of Sterol Biosynthesis: Affecting the integrity of fungal cell membranes.

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.

  • Interaction with Cellular Macromolecules: Binding to enzymes and other proteins, thereby inhibiting their function.

Further research would be necessary to elucidate the specific molecular mechanisms and signaling pathways affected by this compound and to determine if its metabolites, if any, share similar or have distinct toxicological properties.

References

Drazoxolon: A Historical Look at its Efficacy Against Key Agricultural Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Fungicidal Performance of Drazoxolon (B1670939) and its Contemporaries

This compound, a fungicide belonging to the isoxazole (B147169) group, was a notable plant protection product utilized primarily during the 1960s and 1970s. It was valued for its protective and curative action against a range of fungal diseases impacting important crops. This guide provides a comparative analysis of this compound's efficacy against other historical agricultural fungicides, supported by available experimental data from the period.

Overview of this compound

This compound was developed as both a foliar fungicide and a seed treatment. Its primary applications included the control of powdery mildews on crops such as roses and blackcurrants, coffee rust, and tea blister blight. As a seed treatment, it was effective against soil-borne pathogens like Pythium and Fusarium species in peas, beans, groundnuts, maize, and cotton. The active ingredient, 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone, provided both preventative and curative control of fungal infections.

Comparative Efficacy of this compound

Direct, side-by-side quantitative comparisons of this compound with its contemporaries in a single study are scarce in readily available modern databases. However, by compiling data from historical reports and publications, an assessment of its relative performance can be constructed. The primary competitors to this compound during its period of use included broad-spectrum contact fungicides like dithiocarbamates (e.g., mancozeb, thiram) and phthalimides (e.g., captan), as well as the emerging systemic fungicides like the benzimidazoles (e.g., benomyl).

Foliar Applications: Powdery Mildew Control

This compound was recognized for its efficacy against powdery mildew. Historical trials on barley demonstrated its utility. For instance, in a 1969 field experiment, this compound applied with a knapsack sprayer was used to control powdery mildew (Erysiphe graminis) on Zephyr barley.[1] While a direct quantitative comparison with other fungicides from this specific trial is not detailed in the available summary, the context of research at the time indicates a search for effective alternatives to sulfur and other early fungicides.

Seed Treatment: Damping-off and Root Rot Control

As a seed treatment, this compound was employed to protect seedlings from "damping-off" diseases caused by soil-borne pathogens.

Table 1: Comparative Efficacy of this compound and Other Fungicides as Seed Treatments

FungicideActive Ingredient(s)Target PathogensCrop(s)Efficacy SummarySource(s)
This compoundThis compoundPythium spp., Fusarium spp.Peas, Beans, Broad Bean, Maize, CottonIn UK trials, performance against Pythium was noted as equivalent to some contemporaries and superior to thiram (B1682883).[2] Used in trials for damping-off control in broad beans.[3][2][3]
CaptanCaptanBroad spectrum, including Pythium and FusariumVarious, including Peas, Corn, SoybeansA widely used standard for seed treatment. Often used in combination with other fungicides for broader spectrum control. Showed variable effects on seedling emergence depending on conditions.[4][5][4][5]
ThiramThiramBroad spectrum, including seed-borne fungiVarious, including Peas, Maize, SoybeansAnother common dithiocarbamate (B8719985) seed treatment. This compound was reported to be superior to thiram for Pythium control in some trials.[2][2][6]
Benomyl + ThiramBenomyl, ThiramBroad spectrum, systemic and contactBroad BeanHighly effective in reducing damping-off incidence and increasing seedling stands.[3]
Carboxin + CaptanCarboxin, CaptanBroad spectrum, systemic and contactBroad BeanDemonstrated a significant effect in increasing seedling stand under field conditions.[3]

Experimental Protocols in Historical Fungicide Trials

The methodologies for testing fungicide efficacy during the operational period of this compound were foundational to modern practices. These protocols, while less standardized than today's, focused on field observations under natural or supplemented disease pressure.

General Field Trial Protocol (c. 1960s-1970s)
  • Plot Establishment : Trials were typically conducted in fields with a history of the target disease. Plots were laid out in a randomized block design to minimize the effects of soil and environmental variations.

  • Treatment Application :

    • Foliar Sprays : Applied using equipment like knapsack sprayers to ensure thorough coverage of the plant foliage.[1]

    • Seed Dressings : Fungicides were applied to seeds, often with a sticker agent like starch, a few days before sowing.[3]

  • Inoculation : In some cases, to ensure sufficient disease pressure, plots were artificially inoculated with the target pathogen.

  • Data Collection : Efficacy was assessed by recording disease incidence and severity. This often involved visual scoring of the percentage of plant tissue affected. For seed treatments, seedling emergence and stand counts were primary metrics.

  • Comparison : The performance of the test fungicide (e.g., this compound) was compared against an untreated control and often a standard commercial fungicide of the time.

Experimental_Workflow cluster_preparation Preparation cluster_application Application & Inoculation cluster_assessment Assessment cluster_analysis Analysis A Site Selection (History of Disease) B Plot Design (Randomized Block) A->B C Seed Treatment (e.g., this compound, Captan) B->C D Sowing C->D E Foliar Application (If applicable) D->E F Pathogen Inoculation (Optional) D->F G Data Collection (Disease Incidence, Seedling Emergence) E->G F->G H Comparison (vs. Control & Standard) G->H I Efficacy Determination H->I

Caption: Generalized workflow for historical fungicide efficacy trials.

Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound is not as extensively documented as modern fungicides, its action is understood to be protective and curative, implying an interference with fungal cellular processes. The following diagram illustrates a generalized signaling pathway for a protective fungicide.

Fungicide_Action_Pathway cluster_environment Plant Surface cluster_pathogen Fungal Pathogen cluster_outcome Outcome A Fungicide Application (e.g., this compound) B Protective Barrier A->B C Spore Germination B->C D Infection Attempt C->D E Inhibition of Fungal Growth D->E Blocked by Protective Barrier F Disease Prevention E->F

Caption: Simplified pathway of a protective fungicide like this compound.

Conclusion

This compound was a significant fungicide in the mid-20th century, offering control for several important plant diseases. Based on available historical records, its efficacy, particularly as a seed treatment against Pythium, was comparable or superior to some of its contemporaries like thiram. However, the rise of systemic fungicides with broader spectrums of activity and different modes of action, such as the benzimidazoles, eventually led to a shift in agricultural practices. This guide provides a snapshot of this compound's performance based on the limited historical data, highlighting its role in the evolution of chemical crop protection. Further research into archived agricultural records may reveal more direct comparative data.

References

Unraveling Neurotoxicity: A Comparative Analysis of Drazoxolon and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in neurotoxicology research has left the potential neurological effects of the fungicide Drazoxolon largely uncharacterized. In contrast, extensive studies on alternative fungicides, such as the triazole Propiconazole (B1679638) and the dithiocarbamate (B8719985) Mancozeb (B1675947), have revealed significant neurotoxic potential. This guide provides a comparative overview of the available toxicological data, highlighting the established neurotoxic profiles of Propiconazole and Mancozeb to contextualize the current lack of knowledge surrounding this compound.

While this compound is recognized for its acute oral toxicity, specific data on its neurotoxic effects remain absent from publicly available scientific literature. This comparison, therefore, serves to underscore the importance of further research into this compound's potential impact on the nervous system by presenting the known neurotoxic mechanisms and effects of two widely used alternative fungicides.

Comparative Toxicological Profiles

The following tables summarize the available toxicological data for this compound, Propiconazole, and Mancozeb, with a focus on neurotoxicity where data is available.

Table 1: General and Acute Toxicity

FungicideChemical ClassPrimary Mode of Action (Fungicidal)Acute Oral LD50 (Rat)GHS Classification (Oral)
This compound Isoxazole / PhenylhydrazineFoliar fungicide with protective and curative action.126 mg/kgToxic if swallowed
Propiconazole TriazoleInhibits cytochrome P450-dependent sterol 14α-demethylation, disrupting fungal cell membrane synthesis.1517 mg/kgHarmful if swallowed
Mancozeb DithiocarbamateMulti-site inhibitor of fungal enzymes containing sulfhydryl groups, disrupting metabolism and respiration.>5000 mg/kgHarmful if swallowed

Table 2: Reported Neurotoxic Effects and Mechanisms

FungicideReported Neurotoxic EffectsProposed Mechanism(s) of Neurotoxicity
This compound No specific neurotoxic effects have been reported in the scientific literature.Unknown
Propiconazole Induces behavioral abnormalities, including hyperactivity and chorea (in a human case study).[1] Reduces motor activity at high doses.[2] Causes oxidative stress in the brain and alters neurotransmitter levels.[3][4][5]Inhibition of acetylcholinesterase, leading to excessive acetylcholine (B1216132) activity.[1][3] Induction of oxidative stress and mitochondrial dysfunction.[4][6]
Mancozeb Toxic to dopaminergic and GABAergic neurons in vitro.[7][8] Impairs locomotor activity.[9] Induces oxidative stress in the brain and in exposed human populations.[10][11][12] Associated with Parkinson-like neuronal damage.[10]Inhibition of mitochondrial respiration and decreased ATP production.[7] Induction of oxidative stress.[10][11][13] The manganese component may contribute to neurotoxicity.[9]

Experimental Protocols for Assessing Neurotoxicity

Detailed methodologies are crucial for the validation and comparison of toxicological studies. Below are summaries of key experimental protocols used to evaluate the neurotoxicity of Propiconazole and Mancozeb.

Propiconazole Neurotoxicity Protocols
  • In Vivo Neurobehavioral Assessment in Rats:

    • Animal Model: Adult male albino rats.[3]

    • Dosing: Oral gavage with Propiconazole (e.g., 75 mg/kg) daily for a specified period (e.g., 8 weeks).[3]

    • Behavioral Tests: A battery of tests can be used to assess different neurological functions, including:

      • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

      • Rotarod Test: To assess motor coordination and balance.

      • Morris Water Maze: To evaluate spatial learning and memory.[3]

    • Biochemical Analysis: Following the behavioral assessments, brain tissues (e.g., cerebrum, cerebellum, hippocampus) are collected for the analysis of:

      • Oxidative Stress Markers: Such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[3]

      • Acetylcholinesterase (AChE) Activity: To determine the effect on cholinergic neurotransmission.[3]

    • Histopathology: Brain tissues are processed for histological examination to identify any structural changes or lesions.[3]

  • In Vitro Neurotoxicity Assessment using SH-SY5Y Cells:

    • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into neuron-like cells, often using retinoic acid.

    • Exposure: Differentiated cells are exposed to various concentrations of Propiconazole for defined time periods (e.g., 24 or 48 hours).

    • Endpoints:

      • Cell Viability: Assessed using methods like the MTT assay.

      • Mitochondrial Function: Evaluated by measuring mitochondrial membrane potential and oxygen consumption rates.

      • Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) production.

Mancozeb Neurotoxicity Protocols
  • In Vitro Neurotoxicity in Primary Mesencephalic Cultures:

    • Cell Culture: Primary mesencephalic cells are isolated from embryonic rats (e.g., Sprague-Dawley, embryonic day 15).[7][8] These cultures contain both dopaminergic (DA) and GABAergic neurons.

    • Exposure: Cells are exposed to a range of Mancozeb concentrations (e.g., 10-120 µM) for a specific duration (e.g., 24 hours).[7][8]

    • Endpoints:

      • Neuronal Viability: Assessed by measuring high-affinity transporter activity for dopamine (B1211576) and GABA, and by cell viability assays.[7][8]

      • Dopaminergic Neuron Quantification: The number of tyrosine hydroxylase-positive neurons is counted to specifically assess the impact on this neuronal population.[7][8]

      • Mitochondrial Respiration: The effect on mitochondrial function is determined by measuring NADH-linked state 3 respiration in isolated brain mitochondria.[7]

      • ATP Levels: Intracellular ATP levels are measured to assess energy metabolism.[7]

  • In Vivo Assessment of Locomotor Behavior in C. elegans :

    • Animal Model: The nematode Caenorhabditis elegans.[9]

    • Exposure: Worms are exposed to Mancozeb in a liquid culture.

    • Behavioral Assay: The dopamine-mediated swim-to-crawl locomotory transition behavior is observed and quantified.[9] Serotonin-mediated behaviors like egg-laying can also be assessed.[9]

    • Neuronal Integrity: Transgenic strains with fluorescently labeled neurons (e.g., dopaminergic neurons) are used to visually assess for any structural damage after exposure.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed neurotoxic signaling pathway for Mancozeb and a general workflow for in vitro neurotoxicity screening.

Mancozeb_Neurotoxicity_Pathway Mancozeb Mancozeb Mitochondria Mitochondria Mancozeb->Mitochondria Enters Neuron Inhibition Inhibition of Complex I & III Mitochondria->Inhibition ROS Increased ROS (Oxidative Stress) Inhibition->ROS ATP Decreased ATP Production Inhibition->ATP Neuronal_Damage Dopaminergic Neuronal Damage ROS->Neuronal_Damage ATP->Neuronal_Damage

Caption: Proposed neurotoxic signaling pathway of Mancozeb.

In_Vitro_Neurotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) Differentiation Differentiation into Neuron-like Cells Cell_Culture->Differentiation Exposure Exposure to Fungicide (e.g., Propiconazole or Mancozeb) at various concentrations Differentiation->Exposure Viability Cell Viability Assays (e.g., MTT) Exposure->Viability Mitochondria Mitochondrial Function (e.g., Respiration, Membrane Potential) Exposure->Mitochondria Oxidative_Stress Oxidative Stress Markers (e.g., ROS production) Exposure->Oxidative_Stress

References

Cross-Validation of Analytical Methods for Drazoxolon Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of Drazoxolon, a widely used fungicide. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, enabling researchers and analysts to select the most suitable method for their specific requirements. This document outlines the performance characteristics of each method, supported by available experimental data, and provides detailed experimental protocols.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of different analytical techniques is a critical process to ensure the reliability and comparability of results. The general workflow involves method development and validation for each technique, followed by a comparative analysis of the data obtained from real samples.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Reporting A Define Analytical Requirements (Matrix, Sensitivity, Throughput) B Method Development (HPLC, GC, UV-Vis) A->B C Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) B->C D Select Representative Samples (e.g., Spiked & Incurred Residues) C->D Validated Methods E Sample Preparation (Extraction & Cleanup) D->E F Analysis by Validated Methods E->F G Statistical Analysis of Results (e.g., t-test, F-test) F->G Analytical Results H Compare Performance Metrics G->H I Report Findings & Recommendations H->I

Caption: A generalized workflow for the cross-validation of different analytical methods for this compound analysis.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the performance characteristics of HPLC and GC-based methods. Currently, there are no established spectrophotometric methods specifically for this compound.

ParameterHigh-Performance Liquid Chromatography (UPLC-SBSE-DAD)Gas Chromatography (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte, potentially after a color-forming reaction.
Detector Diode Array Detector (DAD), Mass Spectrometry (MS)Mass Spectrometry (MS)UV-Vis Detector
Limit of Detection (LOD) 0.05 - 2.5 µg/L (in wine and grape juice)Data not available for this compoundNot established
Limit of Quantification (LOQ) Data not availableData not availableNot established
Linearity Range Data not availableData not availableNot established
Recovery 83 - 113% (in wine and grape juice)Data not available for this compoundNot established
Precision (%RSD) Data not availableData not availableNot established
Sample Throughput Moderate to HighModeratePotentially High
Selectivity High, especially with MS detectionVery High with MS detectionLow to Moderate
Matrix Effects Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards.Can be significant, often requiring matrix-matched standards or extensive cleanup.Highly susceptible to matrix interference.
Instrumentation Cost Moderate to HighModerate to HighLow
Suitability for this compound Well-suited for the analysis of this compound in various matrices.Suitable for volatile and thermally stable analytes; this compound is amenable to GC analysis.Not currently established. May require derivatization to produce a chromophore.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline representative experimental protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) with Stir Bar Sorptive Extraction (SBSE)

This method is suitable for the analysis of this compound in liquid matrices such as wine and fruit juice.

a) Sample Preparation (Stir Bar Sorptive Extraction)

  • Place a 10 mL aliquot of the sample (wine or juice) into a 20 mL vial.

  • Add a polydimethylsiloxane (B3030410) (PDMS) coated stir bar ("twister").

  • Adjust the pH to 5 with a 0.1 M acetate/acetic acid buffer.

  • Add sodium chloride to a final concentration of 20% (m/v) to enhance extraction efficiency.

  • Stir the sample at 1700 rpm for 30 minutes at 60°C.

  • After extraction, remove the stir bar, rinse with deionized water, and dry with a lint-free tissue.

  • Place the stir bar in a thermal desorption unit coupled to the HPLC system or perform liquid desorption.

b) Liquid Desorption

  • Place the stir bar into a 2 mL vial containing 100 µL of a desorption solvent (e.g., 80:20 v/v acetonitrile (B52724)/water).

  • Sonicate for 15 minutes to desorb the analytes.

  • Inject an aliquot of the desorption solvent into the UPLC-DAD system.

c) UPLC-DAD Conditions

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a suitable modifier like 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • DAD Wavelength: Monitor at the maximum absorption wavelength of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable for the analysis of this compound in various food matrices. A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed for sample preparation.

a) Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant to a vial for GC-MS analysis.

b) GC-MS Conditions

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

UV-Visible Spectrophotometry (Potential Approach)

Currently, no validated spectrophotometric method for the direct determination of this compound has been reported. However, the presence of the 4-(2-chlorophenylhydrazono) moiety in its structure suggests a potential for developing a colorimetric method. Phenylhydrazine and its derivatives are known to undergo reactions to form colored products that can be quantified spectrophotometrically.

a) Potential Derivatization Reaction

A possible approach could involve the oxidative coupling of this compound with a suitable chromogenic reagent in the presence of an oxidizing agent to produce a colored derivative.

b) Method Development Considerations

  • Selection of Reagent: Identify a suitable coupling agent that reacts specifically with the phenylhydrazone group.

  • Optimization of Reaction Conditions: Systematically study the effect of pH, reagent concentration, oxidant concentration, reaction time, and temperature to achieve maximum color development and stability.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the colored product.

  • Validation: The developed method would require rigorous validation for linearity, sensitivity, accuracy, precision, and selectivity, paying close attention to potential interferences from the sample matrix.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the determination of this compound in various matrices. The choice between the two often depends on the specific application, available instrumentation, and the nature of the sample.

  • HPLC (UPLC-MS/MS) is highly versatile and can be applied to a wide range of food and environmental samples with high sensitivity and selectivity.

  • GC-MS is a robust technique, particularly suitable for the analysis of this compound in complex matrices after a thorough cleanup.

While a dedicated spectrophotometric method for this compound is not yet available, its chemical structure suggests that the development of such a method could be a feasible and cost-effective alternative for routine screening purposes, provided that challenges related to selectivity and matrix interference can be overcome through careful method development and validation. For reliable and defensible results, it is crucial to perform a thorough cross-validation when employing different analytical techniques for the analysis of this compound.

Safety Operating Guide

Proper Disposal Procedures for Drazoxolon: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Drazoxolon, a fungicide recognized for its toxicity and environmental hazards. Adherence to these procedural steps is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

This compound: Hazard Profile and Safety Summary

This compound is a potent chemical that requires careful handling throughout its lifecycle, including disposal. It is classified as toxic if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Due to its hazardous nature, this compound is not approved for use as a plant protection agent in the European Union or Great Britain.[2]

Key Hazard Information:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Environmental Hazard: Very toxic to aquatic life, with both acute and chronic impacts. It is classified as a marine pollutant.

All handling and disposal procedures must be conducted in accordance with the information provided in the product's Safety Data Sheet (SDS) and all applicable local, regional, and national regulations.

Quantitative Hazard Data

The following table summarizes the key quantitative toxicity and classification data for this compound.

MetricValueClassification/RemarksSource(s)
LD50 (Oral, rat) 126 mg/kgAcute Toxicity, Oral (Category 3)
LD50 (Oral, mouse) 129 mg/kgAcute Toxicity, Oral (Category 3)
GHS Hazard Code H301Toxic if swallowed
GHS Hazard Code H400Very toxic to aquatic life
GHS Hazard Code H410Very toxic to aquatic life with long lasting effects
UN Number 2811Toxic Solid, Organic, N.O.S.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a regulated process that depends on the form of the waste—unused product, empty containers, or spill-related materials.

Before beginning any disposal-related activities, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or protective apron

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

Unwanted or expired this compound must be treated as hazardous waste.

  • Do Not Dispose in Standard Waste Streams: NEVER pour this compound down the drain, into toilets, or dispose of it in general trash. This material is very toxic to aquatic ecosystems and can contaminate waterways. Do not attempt to bury or burn the chemical.

  • Package for Disposal:

    • Keep the chemical in its original, clearly labeled container whenever possible.

    • If repackaging is necessary, use a sealed, leak-proof container compatible with the chemical. Clearly label the new container as "Hazardous Waste: this compound."

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Store the sealed waste container in a designated, secure, and locked-up area until it can be collected.

Empty this compound containers are also considered hazardous waste until properly decontaminated. Never reuse them for any other purpose.

  • Triple-Rinsing Procedure:

    • Fill the empty container approximately one-quarter full with a suitable solvent (e.g., as recommended by the manufacturer or your EHS department; water is not suitable as this compound is practically insoluble in it).

    • Securely cap the container and shake vigorously for at least 30 seconds.

    • Pour the rinse solvent (rinsate) into a designated hazardous waste container.

    • Repeat this rinsing process two more times.

  • Container Disposal:

    • After triple-rinsing, the container may be disposed of through your institution's approved waste stream for decontaminated chemical containers. Check with your EHS office for specific procedures.

    • Puncture or crush the container to prevent reuse.

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated and you are wearing appropriate PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an absorbent, inert material like vermiculite, dry sand, or earth.

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a sealable container labeled "Hazardous Waste: this compound Spill Debris."

  • Clean the Area: Wipe the spill area with a cloth and a suitable solvent to remove any remaining residue. Dispose of the cleaning materials as hazardous waste.

  • Final Disposal: Seal and store the waste container for collection by your hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DrazoxolonDisposalWorkflow start Identify this compound Waste waste_type What is the form of the waste? start->waste_type unused_product Unused / Expired this compound waste_type->unused_product  Product empty_container Empty Container waste_type->empty_container Container spill_material Spill Material waste_type->spill_material Spill package_waste 1. Package in sealed, labeled container. 2. Store in secure, designated area. unused_product->package_waste rinse_container 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. empty_container->rinse_container contain_spill 1. Contain spill with inert absorbent. 2. Collect material in sealed container. spill_material->contain_spill final_disposal Contact EHS or Licensed Contractor for Hazardous Waste Disposal package_waste->final_disposal dispose_rinsate Dispose of Rinsate with Unused Product Waste rinse_container->dispose_rinsate dispose_container Dispose of decontaminated container per institutional guidelines. rinse_container->dispose_container contain_spill->final_disposal dispose_rinsate->package_waste

Caption: Workflow for this compound waste management.

Disclaimer: This document provides guidance based on publicly available safety information. It is not a substitute for the product's Safety Data Sheet (SDS), which should always be consulted as the primary source of information. Always comply with the specific regulations and procedures established by your institution and local authorities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.